molecular formula C9H5IN4 B112803 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile CAS No. 578007-69-9

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Cat. No.: B112803
CAS No.: 578007-69-9
M. Wt: 296.07 g/mol
InChI Key: VNWMKVSGRFOLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is a high-value chemical scaffold in pharmaceutical research and development. Its complex structure, featuring a 1,8-naphthyridine core, an amino group, an iodine substituent, and a cyano group, makes it a versatile intermediate for constructing diverse biologically active molecules . The iodine atom is a key reactive site, enabling further functionalization via cross-coupling reactions to create novel derivatives for structure-activity relationship (SAR) studies . The 1,8-naphthyridine scaffold is a recognized privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and anti-Alzheimer's activities . Recent research has specifically highlighted the potential of 1,8-naphthyridine-3-carbonitrile derivatives in anti-tuberculosis research. These compounds have shown promising in vitro effectiveness against Mycobacterium tuberculosis H37Rv strain, acting through innovative mechanisms such as molecular hybridization to develop new anti-tubercular agents . Furthermore, the core 1,8-naphthyridine structure is a key component in several FDA-approved antibiotics, such as gemifloxacin and enoxacin, which function by inhibiting bacterial DNA gyrase and topoisomerase IV . Beyond anti-infective applications, this scaffold is being explored in oncology, with some 1,8-naphthyridine derivatives progressing to clinical trials as topoisomerase II inhibitors that induce apoptosis . This compound is intended for use in laboratory research only.

Properties

IUPAC Name

2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN4/c10-7-2-5-1-6(3-11)8(12)14-9(5)13-4-7/h1-2,4H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWMKVSGRFOLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1I)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590324
Record name 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578007-69-9
Record name 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578007-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed synthetic pathway for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of interest for pharmaceutical and materials science research. Due to the absence of a documented direct synthesis in the current literature, this guide provides a plausible multi-step approach based on established chemical transformations. The proposed synthesis leverages the iodination of a pyridine precursor, followed by formylation and a subsequent Friedländer annulation to construct the desired 1,8-naphthyridine core. This guide offers detailed, albeit theoretical, experimental protocols, quantitative data where available from analogous reactions, and a clear workflow visualization to aid researchers in the practical synthesis of this target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned as a three-step process, commencing with the commercially available 2-aminopyridine.

dot

Synthetic Pathway Proposed Synthesis of this compound Start 2-Aminopyridine Step1 Step 1: Iodination Start->Step1 Intermediate1 2-Amino-5-iodopyridine Step1->Intermediate1 Step2 Step 2: Formylation (Proposed) Intermediate1->Step2 Intermediate2 2-Amino-5-iodopyridine-3-carbaldehyde Step2->Intermediate2 Step3 Step 3: Friedländer Annulation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols and Data

The initial step involves the regioselective iodination of 2-aminopyridine. Several methods have been reported for this transformation. A common and effective method involves the use of iodine and an oxidizing agent in an aqueous medium.[1]

Table 1: Reaction Parameters for the Synthesis of 2-Amino-5-iodopyridine

ParameterValue/ConditionReference
Starting Material2-Aminopyridine[1][2]
ReagentsIodine, Hydrogen Peroxide[1][2]
SolventWater[1][2]
Reaction Time2-3 hours after H₂O₂ addition[2]
Yield~95%[3]

Experimental Protocol:

  • Dissolve 2-aminopyridine in water in a reaction vessel equipped with a stirrer.[2]

  • With continuous stirring, add iodine portion-wise (in 3-5 batches).[2]

  • Maintain the reaction temperature and stir for 2 hours after the final addition of iodine.[2]

  • Slowly add hydrogen peroxide dropwise to the reaction mixture.[2]

  • Continue stirring and maintain the temperature for an additional 2-3 hours.[2]

  • Upon completion of the reaction, heat the mixture to reflux for 20-30 minutes.[2]

  • Cool the mixture and collect the precipitate by filtration.

  • Wash the filter cake with ice-cold water and dry to obtain 2-amino-5-iodopyridine.[2]

Table 2: Proposed Reaction Parameters for the Synthesis of 2-Amino-5-iodopyridine-3-carbaldehyde

ParameterValue/Condition
Starting Material2-Amino-5-iodopyridine
ReagentsPhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
SolventDichloromethane (DCM) or excess DMF
Reaction Temperature0 °C to reflux
Work-upHydrolysis with aqueous sodium acetate or sodium hydroxide

Proposed Experimental Protocol (Vilsmeier-Haack Reaction):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-amino-5-iodopyridine in a suitable solvent (e.g., dichloromethane or excess DMF) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-iodopyridine-3-carbaldehyde.

The final step is the construction of the second pyridine ring via a Friedländer annulation. This reaction involves the condensation of the 2-amino-5-iodopyridine-3-carbaldehyde with a compound containing an active methylene group, in this case, malononitrile.[4][5] Various catalysts can be employed for this reaction, including bases (e.g., piperidine, DABCO) or Lewis acids (e.g., CeCl₃·7H₂O).[4][6][7]

Table 3: Reaction Parameters for the Friedländer Annulation

ParameterValue/ConditionReference
Starting Materials2-Amino-5-iodopyridine-3-carbaldehyde, Malononitrile-
CatalystPiperidine, DABCO, or CeCl₃·7H₂O[4][6][7]
SolventEthanol, or solvent-free (grinding)[4]
Reaction TemperatureRoom temperature to reflux[4][6]
Reaction Time3-6 minutes (grinding) to several hours (reflux)[6]

Experimental Protocol (Base-Catalyzed):

  • To a solution of 2-amino-5-iodopyridine-3-carbaldehyde in ethanol, add an equimolar amount of malononitrile.

  • Add a catalytic amount of a base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Logical Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis, including starting materials, intermediates, and the final product, along with the key reagents for each step.

dot

G cluster_0 Step 1: Iodination cluster_1 Step 2: Formylation (Proposed) cluster_2 Step 3: Friedländer Annulation 2-Aminopyridine 2-Aminopyridine Iodine, H2O2 Iodine, H2O2 2-Aminopyridine->Iodine, H2O2 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Iodine, H2O2->2-Amino-5-iodopyridine POCl3, DMF POCl3, DMF 2-Amino-5-iodopyridine->POCl3, DMF 2-Amino-5-iodopyridine-3-carbaldehyde 2-Amino-5-iodopyridine-3-carbaldehyde POCl3, DMF->2-Amino-5-iodopyridine-3-carbaldehyde Malononitrile, Base Malononitrile, Base 2-Amino-5-iodopyridine-3-carbaldehyde->Malononitrile, Base Final Product This compound Malononitrile, Base->Final Product

Caption: Detailed workflow of the proposed synthesis.

Conclusion

This technical guide presents a viable, though currently theoretical, synthetic route to this compound. The proposed pathway is grounded in well-established synthetic methodologies, including the iodination of 2-aminopyridine and the Friedländer annulation for the construction of the 1,8-naphthyridine core. The key challenge in this synthesis is the regioselective formylation of 2-amino-5-iodopyridine, for which a Vilsmeier-Haack reaction is proposed. The provided experimental protocols and tabulated data, derived from analogous reactions, are intended to serve as a robust starting point for researchers and drug development professionals aiming to synthesize this and related novel heterocyclic compounds. Further experimental validation and optimization of the proposed steps are necessary to establish a definitive and efficient synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound belonging to the 1,8-naphthyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The introduction of an iodine atom at the 6-position and amino and carbonitrile groups at the 2- and 3-positions, respectively, imparts unique electronic and steric properties that can influence its physicochemical characteristics and biological activity. This technical guide provides a comprehensive overview of the available physicochemical data, synthesized from chemical supplier information and related literature, to serve as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the known properties based on information from chemical suppliers and provides estimated values for other key parameters based on the analysis of structurally related compounds.

PropertyValueSource/Comment
Molecular Formula C₉H₅IN₄[1][2]
Molecular Weight 296.07 g/mol [1][2]
CAS Number 578007-69-9[1][2]
Appearance Solid[1]
Melting Point Data not availableEstimation based on related 1,8-naphthyridine derivatives suggests a high melting point, likely exceeding 200°C. For example, a similar derivative, 2,4-diamino-5-(3-methoxyphenyl)-7-(2-oxo-2H-chromen-3-yl)-1,8-naphthyridine-3-carbonitrile, has a melting point of 255 °C.[3]
Solubility Data not availableExpected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with limited solubility in water and nonpolar organic solvents.
pKa Data not availableThe presence of the basic amino group and the pyridine-like nitrogen atoms suggests the compound will have basic properties. The pKa of the parent 1,8-naphthyridine is 3.39. The amino group would increase the basicity.

Experimental Protocols

General Synthesis of Substituted 1,8-Naphthyridines

The synthesis of the 1,8-naphthyridine core often involves the condensation of a 2-aminopyridine derivative with a β-keto ester or a related three-carbon component. For the target molecule, a potential synthetic pathway could involve the use of a suitably substituted aminopyridine precursor.

A general method for synthesizing 1,8-naphthyridine-3-carbonitrile derivatives involves the reaction of 2-aminopyridine-3-carbonitrile with an appropriate carbonyl compound in the presence of a base.[4] For the iodo-substituted target molecule, a plausible precursor would be a 2-amino-5-iodopyridine derivative.

Logical Workflow for a Potential Synthesis:

G A 2-Amino-5-iodopyridine B Condensation with a suitable three-carbon synthon (e.g., malononitrile derivative) A->B Base catalyst C Cyclization B->C Heating D This compound C->D

Caption: Potential synthetic workflow for the target compound.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (N-H stretching), cyano (C≡N stretching), and aromatic C-H and C=C bonds.[3][4]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[3][4][5]

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, iodine, and nitrogen, which should correspond to the molecular formula C₉H₅IN₄.

Biological Activity and Potential Signaling Pathways

While specific biological studies on this compound are limited, the broader class of 1,8-naphthyridine derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological activities.[6]

Established Activities of 1,8-Naphthyridine Derivatives:
  • Antimicrobial Activity: Many 1,8-naphthyridine derivatives, such as nalidixic acid, are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[7] This class of compounds has shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: Certain derivatives have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation and survival. For instance, some 1,8-naphthyridines act as inhibitors of protein kinases like EGFR.

  • Antiviral Activity: Some compounds within this family have been reported to possess antiviral properties.

  • Anti-inflammatory and Analgesic Effects: These activities have also been associated with the 1,8-naphthyridine scaffold.

Potential Signaling Pathways for this compound

Given the structural features of the target molecule, it is plausible that it could interact with signaling pathways commonly modulated by other 1,8-naphthyridine derivatives. The presence of the iodo group could enhance interactions with certain biological targets through halogen bonding.

Hypothesized Signaling Pathway Inhibition:

G cluster_0 Potential Cellular Effects A This compound B Kinase Inhibition (e.g., EGFR, VEGFR) A->B C DNA Gyrase Inhibition A->C D Apoptosis Induction B->D E Inhibition of Cell Proliferation B->E F Bacterial Cell Death C->F

Caption: Hypothesized biological activities and downstream effects.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental dataset for its physicochemical properties is yet to be established, this guide provides a foundational understanding based on available data and the properties of structurally related compounds. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in medicinal chemistry. The provided hypothetical signaling pathways and experimental workflows offer a starting point for researchers interested in this intriguing molecule.

References

In-Depth Technical Guide: 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 578007-69-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related 1,8-naphthyridine analogues to present a plausible synthetic approach, characteristic analytical data, and potential biological applications. The 1,8-naphthyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] A significant focus of research on this class of compounds has been their potential as anti-mycobacterial agents, targeting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. This guide will detail a representative synthetic protocol, present expected analytical data in a structured format, and describe a key signaling pathway in which this compound class is implicated.

Physicochemical Properties and Analytical Data

Table 1: Physicochemical Properties

PropertyValue
CAS Number 578007-69-9
Molecular Formula C₉H₅IN₄
Molecular Weight 296.07 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Table 2: Representative Spectroscopic Data (Based on Analogous Structures)

Analytical Technique Expected Data
¹H NMR Aromatic protons (δ 7.0-9.0 ppm), Amino protons (broad singlet)
¹³C NMR Aromatic and nitrile carbons (δ 110-160 ppm)
IR (cm⁻¹) N-H stretching (amine), C≡N stretching (nitrile), C=C and C=N stretching (aromatic rings)
Mass Spectrometry (MS) [M+H]⁺ corresponding to the molecular weight

Synthesis Methodology

A specific, detailed synthesis protocol for this compound is not publicly documented. However, a plausible and commonly employed synthetic route for this class of compounds involves the cyclization of a substituted 2-aminopyridine derivative with an active methylene compound. A representative experimental protocol, adapted from the synthesis of similar 1,8-naphthyridine derivatives, is provided below.

Proposed Synthetic Pathway

A likely synthetic approach would involve the condensation reaction of 2-amino-5-iodonicotinaldehyde with malononitrile. This reaction is a variation of the Friedländer annulation, a well-established method for the synthesis of quinolines and related heterocyclic systems.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2-Amino-5-iodonicotinaldehyde catalyst Base Catalyst (e.g., Piperidine) reactant1->catalyst reactant2 Malononitrile reactant2->catalyst product This compound catalyst->product solvent Solvent (e.g., Ethanol) solvent->catalyst heat Heat heat->catalyst

Caption: Proposed synthetic route for the target compound.

Experimental Protocol (Representative)

Materials:

  • 2-Amino-5-iodonicotinaldehyde

  • Malononitrile

  • Piperidine (or another suitable base catalyst)

  • Ethanol (or another suitable solvent)

Procedure:

  • To a solution of 2-amino-5-iodonicotinaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for a specified period (typically monitored by TLC for completion).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Table 3: Representative Reaction Parameters

ParameterValue/Condition
Stoichiometry Aldehyde:Malononitrile (1:1.1)
Catalyst Piperidine (catalytic amount)
Solvent Ethanol
Temperature Reflux
Reaction Time Monitored by TLC
Purification Filtration and Recrystallization

Biological Activity and Mechanism of Action

Derivatives of 1,8-naphthyridine are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] A particularly well-studied application is their role as anti-mycobacterial agents.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

Many 1,8-naphthyridine-based compounds are presumed to exert their anti-mycobacterial effect by inhibiting the InhA enzyme of Mycobacterium tuberculosis. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.

Diagram 2: Simplified Signaling Pathway of InhA Inhibition

G cluster_pathway Mycolic Acid Biosynthesis Pathway (FAS-II) cluster_inhibitor Inhibitor FAS_II Fatty Acid Synthase II (FAS-II) System InhA Enoyl-ACP Reductase (InhA) FAS_II->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Inhibitor This compound (or related analogue) Inhibitor->InhA Inhibition

Caption: Inhibition of the mycolic acid synthesis pathway.

Experimental Protocols for Biological Evaluation

The biological activity of 1,8-naphthyridine derivatives is typically assessed using a variety of in vitro assays.

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis H37Rv).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

3.2.2. Cytotoxicity Assay

This assay evaluates the toxicity of a compound against mammalian cell lines to assess its potential for therapeutic use.

Protocol (e.g., MTT Assay):

  • Seed mammalian cells (e.g., a human cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anti-mycobacterial agents. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on established knowledge of related 1,8-naphthyridine derivatives. Further research is warranted to fully elucidate the synthetic details, physicochemical properties, and the full spectrum of biological activities of this specific molecule. The information presented herein serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

Structural Elucidation of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized privileged structure, with derivatives exhibiting a wide range of biological activities. This document outlines the probable synthetic route, detailed experimental protocols for characterization, and expected spectroscopic and crystallographic data for the title compound.

Synthesis

The synthesis of this compound can be approached through a multicomponent reaction, a common and efficient method for constructing substituted pyridine rings, which is the core of the naphthyridine system. A plausible synthetic pathway is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

In this case, the likely precursors would be 2,6-diaminopyridine-3-carbonitrile and an iodine-containing three-carbon component. A generalized workflow for this synthesis is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2_6_diaminopyridine_3_carbonitrile 2,6-Diaminopyridine-3-carbonitrile reaction_mixture Reaction Mixture 2_6_diaminopyridine_3_carbonitrile->reaction_mixture iodo_malonaldehyde Iodo-malonaldehyde (or equivalent) iodo_malonaldehyde->reaction_mixture solvent Solvent (e.g., Ethanol, DMF) solvent->reaction_mixture catalyst Base Catalyst (e.g., Piperidine, NaOH) catalyst->reaction_mixture conditions Heating/Reflux workup Work-up & Purification (Filtration, Recrystallization) conditions->workup Friedländer Annulation product This compound reaction_mixture->conditions Friedländer Annulation workup->product

Caption: Proposed synthetic pathway for this compound.

Structural Characterization Workflow

The structural elucidation of the synthesized compound would involve a series of spectroscopic and analytical techniques to confirm its identity and purity. The general workflow for this process is outlined below.

G start Synthesized Product ftir FTIR Spectroscopy start->ftir Functional Groups ms Mass Spectrometry start->ms Molecular Weight nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Connectivity xrd Single Crystal X-ray Diffraction (if suitable crystals are obtained) start->xrd 3D Structure elucidation Structural Elucidation ftir->elucidation ms->elucidation nmr->elucidation xrd->elucidation final Confirmed Structure of 2-Amino-6-iodo-1,8- naphthyridine-3-carbonitrile elucidation->final

Caption: Experimental workflow for the structural elucidation of the target compound.

Spectroscopic and Crystallographic Data

Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.2 - 8.5d~8.0
H-57.8 - 8.1d~8.0
H-78.6 - 8.9s-
-NH₂5.0 - 6.0br s-

Note: Predicted shifts are in DMSO-d₆ relative to TMS.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 162
C-390 - 95
C-4138 - 140
C-4a152 - 155
C-5122 - 125
C-695 - 100
C-7150 - 153
C-8a158 - 160
-CN115 - 118

Note: Predicted shifts are in DMSO-d₆ relative to TMS.

Predicted FTIR and Mass Spectrometry Data
TechniqueFunctional GroupPredicted Absorption/Value
FTIR N-H stretch (amine)3400 - 3200 cm⁻¹ (two bands)
C≡N stretch (nitrile)2230 - 2210 cm⁻¹
C=C, C=N stretch1650 - 1500 cm⁻¹
Mass Spec. Molecular Ion [M]⁺m/z ≈ 296

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the structural elucidation of this compound.

Synthesis: Modified Friedländer Annulation
  • Reaction Setup: To a solution of 2,6-diaminopyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add iodo-malonaldehyde or an equivalent three-carbon iodinated building block (1.1 eq).

  • Catalysis: Add a catalytic amount of a base, such as piperidine or sodium hydroxide (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to aid in the definitive assignment of proton and carbon signals and to establish connectivity within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups, such as the amino (N-H), carbonitrile (C≡N), and the aromatic C=C and C=N bonds.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, ensuring to observe the molecular ion peak.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. The isotopic pattern, if observable, can provide further confirmation of the elemental composition.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. This will provide the precise three-dimensional arrangement of atoms in the solid state, confirming the connectivity and stereochemistry.

This technical guide provides a foundational framework for the synthesis and comprehensive structural elucidation of this compound. While specific experimental data is yet to be published, the provided protocols and predicted data serve as a valuable resource for researchers working with this and related compounds.

Spectroscopic and Mechanistic Insights into 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. These predictions are based on the analysis of structurally similar compounds reported in the literature.[4][5][6] It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.5 - 8.7d~2.0H-7
~8.2 - 8.4d~2.0H-5
~7.8 - 8.0s-H-4
~7.2 - 7.5br s--NH₂

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C-2
~155C-8a
~152C-4
~145C-7
~138C-5
~122C-4a
~118C-N
~95C-6
~90C-3

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (amino group)
2220 - 2230Strong, SharpC≡N stretching (nitrile group)
1640 - 1600MediumN-H bending (amino group)
1580 - 1450Medium to StrongC=C and C=N stretching (aromatic rings)
~850MediumC-I stretching

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
~297.96[M+H]⁺
~319.94[M+Na]⁺

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for 1,8-naphthyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline corrections.

  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-transform infrared spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Procedure:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

Potential Signaling Pathway Involvement

Derivatives of the 1,8-naphthyridine scaffold have been reported to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and other diseases.[1] A plausible mechanism of action for this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

G Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binding P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Grb2 Grb2 P_RTK->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras-GDP (Inactive) Sos->Ras GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras->Ras_GTP Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response Gene Expression Inhibitor 2-Amino-6-iodo-1,8- naphthyridine-3-carbonitrile Inhibitor->P_RTK Inhibition

Caption: Potential inhibition of an RTK signaling pathway.

This diagram illustrates how a 1,8-naphthyridine derivative could potentially inhibit the autophosphorylation of a receptor tyrosine kinase, thereby blocking downstream signaling and cellular responses like proliferation and survival.

Experimental Workflow for Kinase Inhibition Assay

To validate the hypothesis that this compound acts as a kinase inhibitor, a standard in vitro kinase assay can be performed.

G Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate and ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing kinase inhibition.

This workflow outlines the key steps in determining the inhibitory potential of a compound against a specific kinase, culminating in the calculation of the half-maximal inhibitory concentration (IC₅₀).

References

The Enduring Scaffold: A Technical Guide to Substituted 1,8-Naphthyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a privileged heterocyclic scaffold, continues to be a focal point in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth review of substituted 1,8-naphthyridines, focusing on their synthesis, mechanisms of action, and therapeutic potential. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers in the field.

Synthesis of the 1,8-Naphthyridine Core: The Friedländer Annulation

The most common and efficient method for synthesizing the 1,8-naphthyridine scaffold is the Friedländer annulation.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[1] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are key starting materials.[1]

General Experimental Protocol: Friedländer Synthesis of Substituted 1,8-Naphthyridines

This protocol outlines a general procedure for the synthesis of substituted 1,8-naphthyridines via the Friedländer reaction.

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile, acetylacetone) (1.0 - 1.2 eq)

  • Catalyst (e.g., piperidine, potassium hydroxide, p-toluenesulfonic acid) (catalytic amount)

  • Solvent (e.g., ethanol, methanol, dimethylformamide)

  • Glacial acetic acid (for neutralization if a base catalyst is used)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 2-aminonicotinaldehyde in the chosen solvent, add the active methylene compound and the catalyst.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a basic catalyst was used, the mixture is neutralized with glacial acetic acid.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired substituted 1,8-naphthyridine.

  • The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Substituted 1,8-naphthyridines exhibit a wide array of pharmacological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.[2]

Anticancer Activity

The 1,8-naphthyridine scaffold is a key component in a number of potent anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of crucial enzymes in cancer cell proliferation and survival.

Mechanism of Action: Topoisomerase II Inhibition

Several 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme essential for DNA replication, recombination, and chromosome segregation.[3] These compounds stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately inducing apoptosis.[4]

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by 1,8-Naphthyridine Derivative DNA_Replication DNA Replication/ Transcription Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II induces supercoiling Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex binds and cleaves DNA Religation DNA Religation Cleavage_Complex->Religation strand passage Stabilized_Complex Stabilized Cleavage Complex Resolved_DNA Resolved DNA Religation->Resolved_DNA Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Stabilized_Complex stabilizes DSB DNA Double-Strand Breaks Stabilized_Complex->DSB prevents religation Apoptosis Apoptosis DSB->Apoptosis

Figure 1. Mechanism of Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives.

Mechanism of Action: EGFR Inhibition

Another significant anticancer mechanism of certain 1,8-naphthyridine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis. By blocking the ATP-binding site of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling, leading to cell cycle arrest and apoptosis.[5]

EGFR_Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Naphthyridine_EGFRi 1,8-Naphthyridine EGFR Inhibitor Naphthyridine_EGFRi->Dimerization inhibits Apoptosis_EGFR Apoptosis Naphthyridine_EGFRi->Apoptosis_EGFR promotes RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 2. EGFR Signaling Pathway Inhibition by 1,8-Naphthyridine Derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted 1,8-naphthyridine derivatives against various human cancer cell lines.

CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound A 2-(naphthalen-2-yl)-6-methyl-1,8-naphthyridineHeLa (Cervical)0.71[6]
HL-60 (Leukemia)0.1[6]
PC-3 (Prostate)5.1[6]
Compound B 2-(2',4'-dimethoxyphenyl)-6-methyl-1,8-naphthyridineHeLa (Cervical)2.3[6]
Compound C 2-(3',4'-dimethoxyphenyl)-1,8-naphthyridineHeLa (Cervical)>100[6]
Vosaroxin A quinolone-derived topoisomerase II inhibitorVariousClinical Trials[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Substituted 1,8-naphthyridine compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

  • Prepare serial dilutions of the 1,8-naphthyridine compounds in complete medium from a stock solution in DMSO.

  • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[9]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of 1,8-naphthyridine derivatives Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Solubilization Add solubilization solution Incubation_2_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ value Absorbance_Measurement->IC50_Calculation

Figure 3. Experimental Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

The discovery of nalidixic acid, a 1,8-naphthyridine derivative, as a potent antibacterial agent paved the way for the development of the quinolone class of antibiotics.[10] Many substituted 1,8-naphthyridines continue to show promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of some 1,8-naphthyridine derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
ANA-12 Mycobacterium tuberculosis H37Rv6.25[11]
ANC-2 Mycobacterium tuberculosis H37Rv12.5[11]
Nalidixic acid-glucosamine conjugate 5 Listeria monocytogenes ATCC 191150.1113 mM[12]
Nalidixic acid-glucosamine conjugate 6 Candida albicans ATCC 10231<0.0099 mM[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Substituted 1,8-naphthyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Microplate reader (optional)

Procedure:

  • Prepare serial twofold dilutions of the 1,8-naphthyridine compounds in the broth medium directly in the wells of a 96-well microplate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion

The 1,8-naphthyridine scaffold remains a highly valuable and versatile platform in drug discovery. Its amenability to a variety of chemical modifications allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective therapeutic agents. The continued exploration of novel substitution patterns and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved drugs based on this remarkable heterocyclic system. This guide provides a foundational resource for researchers to build upon in their quest for novel therapeutics.

References

Initial Biological Screening of 2-Amino-1,8-naphthyridine-3-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of compounds based on the 2-amino-1,8-naphthyridine-3-carbonitrile scaffold. While direct experimental data for 2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile is not extensively available in public literature, this document outlines a robust screening strategy based on the well-documented activities of structurally related 1,8-naphthyridine derivatives. The 1,8-naphthyridine nucleus is a recognized pharmacophore, and its derivatives have shown a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Core Biological Activities of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a key structural motif in a number of commercially available drugs and clinical candidates.[3][4] Its derivatives have been extensively investigated for various therapeutic applications. The primary areas for initial biological screening of novel 1,8-naphthyridine-3-carbonitrile analogues should focus on the following established activities:

  • Antimicrobial Activity: Particularly against mycobacterial species and both Gram-positive and Gram-negative bacteria.[4][5][6]

  • Anticancer Activity: Evaluation of cytotoxicity against a panel of human cancer cell lines is a common starting point.[7][8][9]

  • Kinase Inhibition: Many heterocyclic compounds, including naphthyridines, are known to inhibit protein kinases involved in cell signaling pathways.[10][11]

  • Anti-inflammatory Activity: Modulation of inflammatory pathways has been observed with some 1,8-naphthyridine derivatives.[12]

Data Presentation: Biological Activity of 1,8-Naphthyridine-3-carbonitrile Analogues

The following tables summarize the quantitative biological data for various 1,8-naphthyridine-3-carbonitrile and related derivatives as reported in the literature.

Table 1: Anti-mycobacterial Activity of 1,8-Naphthyridine-3-carbonitrile Derivatives

Compound IDModificationTarget StrainMIC (µg/mL)Reference
ANA-122-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-Mycobacterium tuberculosis H37Rv6.25[3][13]
ANC-2VariesMycobacterium tuberculosis H37Rv12.5[3][13]
ANA-1VariesMycobacterium tuberculosis H37Rv12.5[3][13]
ANA 6-8VariesMycobacterium tuberculosis H37Rv12.5[3][13]
ANA-10VariesMycobacterium tuberculosis H37Rv12.5[3][13]

Table 2: Cytotoxicity of 1,8-Naphthyridine Derivatives Against Cancer Cell Lines

Compound IDModificationCell LineCell TypeIC50 (µM)Reference
12 1,8-naphthyridine-3-carboxamide derivativeHBL-100Breast1.37[12]
17 1,8-naphthyridine-3-carboxamide derivativeKBOral3.7[12]
22 1,8-naphthyridine-3-carboxamide derivativeSW-620Colon3.0[12]
5 C-6 methyl substitutedHeLaCervical<23.6[7]
10 C-6 methyl substitutedHeLaCervical<23.6[7]
15 C-6 methyl substitutedHeLaCervical<23.6[7]
14 C-2 naphthyl substitutedHeLaCervical2.6[7]
15 C-2 naphthyl substitutedHeLaCervical2.3[7]
16 C-2 naphthyl substitutedHeLaCervical0.71[7]
17a 1,7-naphthyridine derivativeMOLT-3Lymphoblastic Leukemia9.1[9]
17a 1,7-naphthyridine derivativeHeLaCervical Carcinoma13.2[9]
17a 1,7-naphthyridine derivativeHL-60Promyeloblast8.9[9]

Table 3: Kinase Inhibitory Activity of Naphthyridine Derivatives

Compound IDModificationTarget KinaseIC50 (nM)Reference
9k 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-onec-Kit8.5[11]
10l 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-oneVEGFR-256.5[11]
10r 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-oneVEGFR-231.7[11]

Experimental Protocols

Detailed methodologies for key initial screening assays are provided below.

Anti-mycobacterial Susceptibility Testing (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Mycobacterium tuberculosis H37Rv strain.

  • Test compounds dissolved in DMSO.

  • Alamar Blue reagent.

  • 96-well microplates.

Procedure:

  • A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0.

  • The test compounds are serially diluted in the microplate wells.

  • The bacterial suspension is added to each well.

  • Plates are incubated at 37°C for 7 days.

  • After incubation, Alamar Blue solution is added to each well and the plates are re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3).[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for 3-4 hours to allow the formazan crystals to form.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay

Kinase inhibition is typically measured using in vitro assays that quantify the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, c-Kit, VEGFR-2).

  • Kinase-specific substrate.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Test compounds dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • 384-well microplates.

Procedure:

  • The kinase, substrate, and test compound are combined in the wells of a microplate.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ADP produced or substrate consumed.

  • The signal is measured using a plate reader.

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the biological screening of 2-amino-1,8-naphthyridine-3-carbonitrile derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Biological Screening cluster_data Data Analysis synthesis Synthesis of 2-Amino-6-iodo- 1,8-naphthyridine-3-carbonitrile antimicrobial Antimicrobial Assays (e.g., MABA) synthesis->antimicrobial anticancer Cytotoxicity Assays (e.g., MTT) synthesis->anticancer kinase Kinase Inhibition Assays synthesis->kinase mic MIC Determination antimicrobial->mic ic50 IC50 Calculation anticancer->ic50 kinase->ic50 sar Structure-Activity Relationship (SAR) mic->sar ic50->sar

Caption: General workflow for the initial biological screening of novel compounds.

mtt_assay_workflow start Seed cells in 96-well plate treat Treat with test compound (serial dilutions) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

kinase_inhibition_pathway kinase Kinase p_substrate Phosphorylated Substrate kinase->p_substrate substrate Substrate atp ATP adp ADP atp->adp inhibitor Naphthyridine Inhibitor inhibitor->kinase Binds to kinase

Caption: Conceptual diagram of a kinase inhibition assay.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific experimental data on the biological activity and therapeutic targets of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile are not available in the public domain. This guide, therefore, explores the potential therapeutic avenues for this compound by examining the well-documented activities of structurally related 1,8-naphthyridine-3-carbonitrile derivatives. The information presented herein is intended to provide a foundational understanding and framework for future research into this specific molecule.

Introduction: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been investigated for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Notably, the 1,8-naphthyridine core is present in several commercially available drugs. Given the broad therapeutic potential of this chemical class, a detailed investigation into the specific therapeutic targets of its derivatives is crucial for the development of novel therapeutic agents.

Potential Therapeutic Target: Enoyl-ACP Reductase (InhA) in Mycobacterium tuberculosis

Recent research has highlighted the potential of 1,8-naphthyridine-3-carbonitrile derivatives as anti-mycobacterial agents.[2][4][5] A key molecular target identified for this class of compounds is the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[4][5]

2.1. The Role of InhA in Mycobacterium tuberculosis

InhA is a critical enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway.[6] This pathway is responsible for the biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall.[6] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[6] InhA is the primary target for the frontline anti-tuberculosis drug isoniazid.[6]

2.2. 1,8-Naphthyridine-3-carbonitrile Derivatives as InhA Inhibitors

A study involving a series of synthesized 1,8-naphthyridine-3-carbonitrile derivatives demonstrated their efficacy against the M. tuberculosis H37Rv strain.[4][5] Molecular docking studies on the most active compound in this series, ANA-12, suggested a favorable binding pattern within the active site of InhA.[4][5] This indicates that the anti-mycobacterial activity of these compounds is likely mediated through the inhibition of InhA.

Below is a diagram illustrating the proposed signaling pathway for the anti-tuberculosis activity of 1,8-naphthyridine-3-carbonitrile derivatives.

G cluster_0 Mycobacterium tuberculosis Cell Compound 1,8-Naphthyridine-3-carbonitrile Derivative (e.g., ANA-12) InhA Enoyl-ACP Reductase (InhA) Compound->InhA Inhibition FASII Type II Fatty Acid Synthesis (FAS-II) Pathway Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Disruption Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Compromise Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Leads to

Proposed mechanism of anti-tuberculosis action.

Quantitative Data on Analog Activities

The following tables summarize the quantitative data for a series of 1,8-naphthyridine-3-carbonitrile derivatives from a key study, providing insights into their anti-mycobacterial potency and selectivity.

Table 1: In Vitro Anti-mycobacterial Activity of 1,8-Naphthyridine-3-carbonitrile Derivatives against M. tuberculosis H37Rv [4]

CompoundR GroupMIC (µg/mL)MIC (µM)
ANA-12 5-nitrofuran-2-carbonyl6.2516.52
ANC-2 2-NO₂12.530.60
ANA-1 H12.534.44
ANA-6 4-F12.532.86
ANA-7 2-CF₃12.529.82
ANA-8 3-CF₃12.529.82
ANA-10 3-NO₂12.529.94
Ethambutol -6.2530.59
Rifampicin -3.133.79

Table 2: Cytotoxicity and Selectivity Index [4][5]

CompoundCytotoxicity against HEK293 cells (IC₅₀ in µM)Selectivity Index (SI = IC₅₀ / MIC)
ANA-12 >180≥ 11
ANC-2 >180≥ 11
ANA-1 >180≥ 11
ANA-6 >180≥ 11
ANA-7 >180≥ 11
ANA-8 >180≥ 11
ANA-10 >180≥ 11

Experimental Protocols

4.1. General Synthesis of 2-(4-substituted-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile Derivatives [4]

This protocol describes a general method for synthesizing derivatives analogous to those with documented anti-mycobacterial activity.

G Start 2-chloro-1,8-naphthyridine-3-carbonitrile Step1 Stir at room temperature in acetonitrile Start->Step1 Piperazine Piperazine Piperazine->Step1 Intermediate 2-(piperazin-1-yl)-1,8-naphthyridine- 3-carbonitrile (ANI-1) Step1->Intermediate Coupling Amide Coupling Reaction (e.g., HOBt, EDC·HCl, DIPEA in DMF) Intermediate->Coupling Reagent Substituted Carboxylic Acid or Acyl Chloride Reagent->Coupling Final_Product Final 1,8-Naphthyridine-3-carbonitrile Derivative (e.g., ANA-12) Coupling->Final_Product

General synthesis workflow for derivatives.

Protocol Steps:

  • Synthesis of Intermediate (ANI-1): To a solution of 2-chloro-1,8-naphthyridine-3-carbonitrile in acetonitrile, add piperazine. Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, the resulting precipitate is filtered, washed, and dried to yield 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1).

  • Amide Coupling: To a solution of the intermediate ANI-1 and a substituted carboxylic acid in Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and N,N-Diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature.

  • Work-up and Purification: After reaction completion (monitored by TLC), pour the mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified, typically by column chromatography, to yield the final derivative.

4.2. In Vitro Anti-mycobacterial Activity: Microplate Alamar Blue Assay (MABA) [4][7]

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

G Start Prepare serial dilutions of test compounds in a 96-well plate Inoculation Add M. tuberculosis H37Rv culture to each well Start->Inoculation Incubation Incubate plates at 37°C Inoculation->Incubation Reagent_Add Add Alamar Blue and Tween 80 solution Incubation->Reagent_Add Incubation2 Re-incubate plates overnight Reagent_Add->Incubation2 Readout Observe color change (blue to pink) and determine MIC Incubation2->Readout

Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol Steps:

  • Plate Preparation: Add sterile deionized water to the outer wells of a 96-well microplate to prevent evaporation. Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth directly in the plate.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Reagent Addition: Add a freshly prepared solution of Alamar Blue reagent and Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

4.3. In Vitro Cytotoxicity Assay against HEK293 Cells [8][9][10]

This protocol outlines a common method to assess the toxicity of compounds on a human cell line.

Protocol Steps:

  • Cell Seeding: Seed Human Embryonic Kidney 293 (HEK293) cells in a 96-well plate at a density of approximately 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • Viability Assessment (e.g., using CellTiter-Glo®):

    • Allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

4.4. InhA Enzyme Inhibition Assay [3][11]

This is a general protocol to determine the direct inhibitory effect of a compound on the InhA enzyme.

Protocol Steps:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the cofactor NADH, and the purified recombinant InhA enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) to the wells.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, such as trans-2-dodecenoyl-CoA.

  • Monitoring the Reaction: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is measured over time using a spectrophotometric plate reader.

  • IC₅₀ Determination: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on its close structural analogs provides a strong rationale for investigating its potential as an anti-mycobacterial agent. The enoyl-ACP reductase (InhA) stands out as a primary putative target.

Future research should focus on:

  • The synthesis and purification of this compound.

  • In vitro screening of the compound against M. tuberculosis H37Rv and other mycobacterial strains to determine its MIC.

  • Direct enzymatic assays to confirm its inhibitory activity against InhA.

  • Cytotoxicity profiling against a panel of human cell lines to assess its therapeutic index.

  • Structure-activity relationship (SAR) studies to understand the role of the iodo-substituent at the 6-position in target binding and overall activity.

This systematic approach will elucidate the therapeutic potential of this compound and its viability as a lead compound for the development of new anti-tuberculosis drugs.

References

In-depth Technical Guide: Physicochemical Properties of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data regarding the quantitative solubility and stability of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. This guide provides foundational information based on available data for the compound and supplements it with generalized characteristics and experimental protocols relevant to the broader class of 1,8-naphthyridine derivatives. Researchers are strongly advised to determine the precise physicochemical properties of this specific molecule through laboratory experimentation.

Executive Summary

This compound is a heterocyclic compound belonging to the 1,8-naphthyridine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. The rigid, planar structure of the naphthyridine core, combined with the specific substitutions of an amino group, an iodine atom, and a carbonitrile group, suggests its potential as a scaffold in drug discovery. This document summarizes the known physicochemical properties of this compound and provides generalized experimental workflows for determining its solubility and stability, crucial parameters for its handling, formulation, and development as a potential therapeutic agent.

Physicochemical Properties

While specific quantitative data for this compound is scarce, the following table summarizes its known properties and provides estimates based on the general characteristics of similar 1,8-naphthyridine compounds.

PropertyValue/InformationSource/Comment
Molecular Formula C₉H₅IN₄Sigma-Aldrich, Pharmaffiliates[1]
Molecular Weight 296.07 g/mol Sigma-Aldrich, Pharmaffiliates[1]
CAS Number 578007-69-9Sigma-Aldrich, Pharmaffiliates[1]
Appearance SolidSigma-Aldrich
Solubility Data not available. Generally, 1,8-naphthyridine derivatives exhibit solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Aqueous solubility is expected to be low.General knowledge for this class of compounds.
Stability Data not available. The presence of the iodo-substituent may confer sensitivity to light and temperature, potentially leading to deiodination. The amino and nitrile groups are generally stable under standard laboratory conditions.Inferred from the chemical structure.
pKa Data not available. The amino group and the nitrogen atoms in the naphthyridine ring will exhibit basic properties.Inferred from the chemical structure.
LogP (calculated) Data not available. The presence of the polar amino and nitrile groups would decrease lipophilicity, while the iodo-substituent and the aromatic system would increase it.Inferred from the chemical structure.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a compound like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, clear container (e.g., a glass vial).

  • Equilibration: The container is agitated (e.g., using a shaker bath) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the compound) to separate the solid phase from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Stability Assessment in Solution

This protocol outlines a general approach to assess the chemical stability of the compound under various conditions.

Methodology:

  • Stock Solution Preparation: A stock solution of the compound is prepared in a suitable organic solvent (e.g., DMSO) at a known concentration.

  • Incubation Solutions: The stock solution is diluted into various aqueous buffer solutions of different pH values (e.g., pH 2, 7.4, and 9) to a final, known concentration.

  • Incubation Conditions: Aliquots of these solutions are stored under different conditions:

    • Temperature: e.g., 4 °C, 25 °C, 40 °C.

    • Light: Protected from light versus exposed to a controlled light source (photostability).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), a sample is withdrawn from each condition.

  • Quantification: The concentration of the remaining parent compound in each sample is determined by a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from any potential degradation products.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration (time 0). The degradation kinetics (e.g., half-life) can be determined from this data.

Visualizations

Experimental Workflow for Solubility Determination

G start Start: Excess Solid Compound + Aqueous Buffer shake Equilibrate (e.g., 24-72h) Constant Temperature start->shake separate Separate Solid and Liquid Phases (Centrifugation/Filtration) shake->separate quantify Quantify Compound Concentration in Supernatant (e.g., HPLC) separate->quantify end Result: Thermodynamic Solubility (mg/mL) quantify->end

Caption: Workflow for Thermodynamic Solubility Assessment.

Logical Flow for Solution Stability Testing

G cluster_conditions Incubation Conditions start Prepare Stock Solution in Organic Solvent dilute Dilute into Test Buffers (Varying pH) start->dilute temp Temperature (4°C, 25°C, 40°C) light Light Exposure (Protected vs. Exposed) sample Sample at Time Points (t=0, 2, 4, 8... hrs) temp->sample light->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze end Determine Degradation Profile and Half-life analyze->end

Caption: Process for Evaluating Compound Stability in Solution.

Conclusion

This compound presents an interesting scaffold for medicinal chemistry exploration. However, a thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is imperative for its advancement in any drug development pipeline. The absence of such data in the public domain necessitates that researchers undertake the experimental work outlined in this guide. The provided protocols offer a standardized approach to generating this critical information, which will be invaluable for formulation development, pharmacokinetic studies, and ensuring the overall quality and reliability of future research involving this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile with various arylboronic acids. The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry, and the functionalization at the 6-position via Suzuki coupling allows for the synthesis of diverse compound libraries for drug discovery and development.[1][2][3][4]

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. For the synthesis of 2-Amino-6-aryl-1,8-naphthyridine-3-carbonitriles, the iodo-substituted naphthyridine derivative serves as the electrophilic partner. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.[5][6] The choice of these components is critical for achieving high yields and purity.[7][8][9]

Experimental Overview

The general workflow for the Suzuki coupling of this compound is depicted below. The process involves the setup of the reaction under an inert atmosphere, followed by heating and subsequent purification of the desired product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Solvent and Catalyst System: - Solvent (e.g., Dioxane/Water) - Palladium Catalyst - Ligand A->B C Inert Atmosphere: Purge with Argon or Nitrogen B->C D Heating: Stir at elevated temperature (e.g., 80-120 °C) C->D E Monitoring: Track progress by TLC or LC-MS D->E F Aqueous Work-up: - Quench reaction - Extract with organic solvent E->F G Drying and Concentration: - Dry organic layer (e.g., Na2SO4) - Evaporate solvent F->G H Purification: Column Chromatography G->H I Characterization: NMR, MS H->I

Figure 1. General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Parameter Optimization

The following table summarizes typical starting conditions and variations for the optimization of the Suzuki coupling reaction. Yields are representative and will vary depending on the specific arylboronic acid used.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Representative Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)1001275-85
2Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (4:1)100880-95
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)DMF120670-90
4PdCl₂(dppf) (3)-Na₂CO₃ (2)THF/H₂O (3:1)801665-80

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]

  • Base (e.g., K₂CO₃, 2-3 equiv)[5][7]

  • Anhydrous solvent (e.g., Dioxane or Toluene)[5]

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[5]

    • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).[5]

    • Add the anhydrous solvent (e.g., Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The solvent should be chosen to ensure solubility of the reactants.[5]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Amino-6-aryl-1,8-naphthyridine-3-carbonitrile.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Broader Context and Signaling Pathways

While specific signaling pathway involvement for this compound and its derivatives is not extensively detailed in the provided search results, the 1,8-naphthyridine scaffold is a well-established pharmacophore with a wide range of biological activities.[2][3][4] Derivatives have shown potential as anti-mycobacterial, cytotoxic, and antioxidant agents.[2][4][10] The diverse library of compounds that can be generated through this Suzuki coupling protocol can be screened against various biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in various diseases. The diagram below illustrates the logical flow from synthesis to potential therapeutic application.

logical_flow A 2-Amino-6-iodo- 1,8-naphthyridine-3-carbonitrile C Suzuki Coupling A->C B Arylboronic Acids B->C D Library of 2-Amino-6-aryl- 1,8-naphthyridine-3-carbonitriles C->D E High-Throughput Screening D->E F Identification of 'Hits' E->F G Lead Optimization F->G H Preclinical & Clinical Development G->H I Potential Therapeutic Agent H->I

Figure 2. From synthesis to potential therapeutic application.

References

Application Notes: 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery due to its versatile reactivity and proven biological activity. This scaffold serves as a crucial starting material for the synthesis of a diverse range of kinase inhibitors, which are pivotal in the development of novel therapeutic agents for various diseases, including cancer. The presence of the amino, iodo, and cyano functionalities on the 1,8-naphthyridine core allows for a multitude of chemical modifications, making it an ideal building block for creating targeted and potent kinase inhibitors.

Key Features and Advantages:

  • Versatile Chemical Handles: The iodo group at the 6-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The amino group at the 2-position can be readily acylated, alkylated, or used in condensation reactions to build complex molecular architectures. The cyano group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

  • Privileged Scaffold: The 1,8-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, known to interact with various biological targets, including protein kinases. [1][2][3]This inherent bioactivity provides a strong foundation for the development of potent inhibitors.

  • Proven Efficacy: Derivatives of the 1,8-naphthyridine scaffold have demonstrated significant inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase. [1][3] Applications in Kinase Inhibitor Development

The strategic modification of this compound allows for the development of inhibitors targeting various kinase families implicated in cancer and other diseases. The following table summarizes some of the key kinase targets and the corresponding inhibitory activities of derivatives synthesized from this building block.

Table 1: Kinase Inhibitory Activity of 2-Amino-1,8-naphthyridine-3-carbonitrile Derivatives

Derivative ClassTarget Kinase(s)IC50 (nM)Reference
8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-onec-Kit8.5[4][5]
8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-oneVEGFR-231.7 - 56.5[4][5]
6-substituted-4-anilinon[1][4]aphthyridine-3-carbonitrilesEGFRSignificantly less active than 1,7-naphthyridine counterparts[6]
General 1,8-naphthyridine derivativesCasein Kinase 2 (CK2)Kᵢ = 0.38[2]
General 1,8-naphthyridine derivativesc-Met-[1][3]

Experimental Protocols

1. Synthesis of this compound Derivatives via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position of the this compound scaffold.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification A This compound (1.0 eq) F Combine all reactants in a reaction vessel A->F B Aryl/Heteroaryl boronic acid or ester (1.1-1.5 eq) B->F C Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) C->F D Base (e.g., K2CO3, Na2CO3, 2-3 eq) D->F E Solvent (e.g., Dioxane/Water, Toluene/Ethanol) E->F G Degas the mixture (e.g., with Argon or Nitrogen) F->G H Heat the reaction mixture (e.g., 80-110 °C) G->H I Monitor reaction progress by TLC or LC-MS H->I J Cool the reaction mixture I->J Reaction complete K Dilute with water and extract with an organic solvent (e.g., EtOAc) J->K L Dry the organic layer (e.g., over Na2SO4) K->L M Concentrate under reduced pressure L->M N Purify by column chromatography M->N

Figure 1: General workflow for Suzuki coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing system

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and base (e.g., K2CO3, 2-3 equivalents).

  • Add the appropriate solvent system (e.g., a mixture of dioxane and water or toluene and ethanol).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-2-amino-1,8-naphthyridine-3-carbonitrile derivative.

2. General Protocol for In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. [2]

G A Prepare serial dilutions of test compound B Add compound/DMSO to 384-well plate A->B C Add kinase and substrate mixture B->C D Pre-incubate at room temperature C->D E Initiate reaction with ATP solution D->E F Incubate at 30°C E->F G Stop reaction and deplete ATP with ADP-Glo™ Reagent F->G H Convert ADP to ATP with Kinase Detection Reagent G->H I Measure luminescence H->I J Analyze data to determine IC50 I->J

Figure 2: Workflow for ADP-Glo™ Kinase Assay.

Materials:

  • Synthesized 1,8-naphthyridine derivative

  • Target kinase

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control). Then, add 2 µL of a pre-mixed solution containing the target kinase and its substrate.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence values against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

Derivatives of 2

References

Application Notes and Protocols: 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct synthesis and application data for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile in antimicrobial agent synthesis is limited in currently available literature. The following application notes and protocols are based on established methodologies for the synthesis and antimicrobial evaluation of structurally related 1,8-naphthyridine derivatives, including iodo-substituted and 3-carbonitrile analogues. These protocols provide a foundational framework for researchers to explore the potential of the target compound.

Introduction

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the 1,8-naphthyridine ring system offers a versatile platform for the development of novel drug candidates. The subject of these notes, this compound, is a promising starting material for the synthesis of novel antimicrobial agents. The presence of an amino group, a cyano group, and an iodine atom provides multiple reaction sites for structural modification to modulate biological activity. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a diverse range of substituents at the 6-position.

Proposed Synthesis of this compound

While a direct documented synthesis for this compound was not identified, a plausible synthetic route can be extrapolated from known syntheses of substituted 1,8-naphthyridines. A potential approach involves the cyclization of a suitably substituted 2-aminopyridine derivative.

DOT Script for Proposed Synthesis

G A 2-Amino-5-iodopyridine C Friedländer Annulation A->C B Malononitrile B->C D This compound C->D

Caption: Proposed synthetic pathway for this compound.

Application in the Synthesis of Antimicrobial Agents

The this compound scaffold can be utilized as a versatile intermediate for the synthesis of a library of potential antimicrobial compounds. The iodine at the C6 position is a key functional group for diversification through cross-coupling reactions.

1. Suzuki Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl Derivatives

The Suzuki coupling reaction enables the introduction of various aryl and heteroaryl moieties at the 6-position, which can significantly influence the antimicrobial activity.

Experimental Protocol (Adapted from similar reactions):

  • To a solution of this compound (1 mmol) in a suitable solvent system (e.g., a mixture of dioxane and water) are added the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (3 mmol).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 4 to 12 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted derivative.

2. Sonogashira Cross-Coupling for the Synthesis of 6-Alkynyl Derivatives

The Sonogashira coupling allows for the introduction of terminal alkynes, providing access to another class of potentially active compounds.

Experimental Protocol (Adapted from similar reactions):

  • A mixture of this compound (1 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.05 mmol), a copper(I) co-catalyst such as CuI (0.1 mmol), and a base (e.g., triethylamine) in a solvent like DMF is prepared.

  • The mixture is degassed and stirred at room temperature or slightly elevated temperature (e.g., 50-80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then diluted with water and extracted with an organic solvent.

  • The organic extract is washed, dried, and concentrated.

  • The residue is purified by column chromatography to yield the 6-alkynyl-1,8-naphthyridine derivative.

DOT Script for Synthetic Workflow

G Start 2-Amino-6-iodo-1,8- naphthyridine-3-carbonitrile Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira ProductA 6-Aryl/Heteroaryl-2-amino-1,8- naphthyridine-3-carbonitrile Derivatives Suzuki->ProductA ProductB 6-Alkynyl-2-amino-1,8- naphthyridine-3-carbonitrile Derivatives Sonogashira->ProductB Antimicrobial Antimicrobial Screening ProductA->Antimicrobial ProductB->Antimicrobial

Caption: General workflow for the diversification of the lead compound.

Antimicrobial Activity Evaluation

The newly synthesized 1,8-naphthyridine derivatives should be screened for their antimicrobial activity against a panel of pathogenic microorganisms.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity. The broth microdilution method is a commonly used technique.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. A positive control (broth with inoculum) and a negative control (broth only) should be included.

Data Presentation

The antimicrobial activity of synthesized derivatives of this compound should be summarized in a clear and structured table for easy comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Hypothetical 1,8-Naphthyridine Derivatives

Compound IDR-group at C6Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Lead Compound I>128>128>128>128
Derivative 1a Phenyl3264>12864
Derivative 1b 4-Fluorophenyl163212832
Derivative 1c 2-Thienyl8166416
Derivative 2a Phenylethynyl64128>128128
Ciprofloxacin (Control)0.50.251-
Fluconazole (Control)---2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action Studies

Should promising antimicrobial activity be identified, further studies to elucidate the mechanism of action are warranted. Based on the known mechanisms of other 1,8-naphthyridine derivatives, potential targets include DNA gyrase and topoisomerase IV. Assays to investigate the inhibition of these enzymes could be a logical next step.

DOT Script for Proposed Mechanism of Action

G Compound 1,8-Naphthyridine Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Inhibition Inhibition Target->Inhibition Effect Inhibition of DNA Replication and Repair Inhibition->Effect Result Bactericidal/Bacteriostatic Effect Effect->Result

Caption: Postulated mechanism of action for antimicrobial 1,8-naphthyridines.

Conclusion

This compound represents a valuable, albeit currently under-explored, starting material for the generation of novel antimicrobial agents. Its strategic functionalization, particularly at the 6-position via modern cross-coupling techniques, holds significant potential for the discovery of new compounds with potent and broad-spectrum antimicrobial activity. The protocols and data presentation formats outlined in these notes provide a comprehensive guide for researchers venturing into this promising area of drug discovery.

Application Notes and Protocols for the Photophysical Study of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an amino group at the 2-position and a cyano group at the 3-position can impart favorable electronic properties, while the presence of a heavy iodine atom at the 6-position is anticipated to influence the photophysical characteristics, particularly through the heavy-atom effect. This effect can enhance intersystem crossing to the triplet state, a critical process for applications such as photodynamic therapy (PDT).

This document provides a comprehensive guide for the investigation of the photophysical properties of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a compound with potential as a fluorescent probe or a photosensitizer. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide offers detailed protocols and expected data presentation based on studies of analogous halogenated and amino-substituted naphthyridine derivatives.

Hypothesized Photophysical Properties and Applications

Based on the photophysical studies of similar compounds, this compound is hypothesized to exhibit the following characteristics and potential applications:

  • Fluorescence: The 2-amino-1,8-naphthyridine core is known to be fluorescent. The emission properties are likely to be sensitive to the solvent environment, making it a potential candidate for use as a fluorescent probe for sensing and imaging.

  • Intersystem Crossing: The presence of the iodine atom is expected to promote spin-orbit coupling, leading to efficient intersystem crossing from the singlet excited state to the triplet excited state.

  • Singlet Oxygen Generation: An efficient population of the triplet state can lead to energy transfer to molecular oxygen, generating singlet oxygen (¹O₂), a reactive oxygen species. This property is the cornerstone of photodynamic therapy.

  • Potential Applications:

    • Fluorescent Probe: For the detection of specific analytes or for cellular imaging, leveraging its potential solvatochromic properties.

    • Photosensitizer in PDT: For the light-induced destruction of cancer cells or pathogenic microbes through the generation of singlet oxygen.

    • Photocatalysis: The excited-state properties could be harnessed in organic synthesis.

Data Presentation: Hypothetical Photophysical Properties

The following table illustrates how the photophysical data for this compound would be summarized. Note: The values presented here are hypothetical and serve as a template for reporting experimentally determined data.

Solventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_Fτ_F (ns)Stokes Shift (cm⁻¹)Φ_Δ
Dichloromethane38515,0004800.252.554800.45
Acetonitrile38214,5004750.302.853900.42
Methanol37816,0004900.151.861200.50
Toluene39014,0004650.453.545800.35

Table 1: Hypothetical Photophysical Data for this compound. λ_abs: Absorption maximum; ε: Molar extinction coefficient; λ_em: Emission maximum; Φ_F: Fluorescence quantum yield; τ_F: Fluorescence lifetime; Stokes Shift: Difference in wavenumber between absorption and emission maxima; Φ_Δ: Singlet oxygen quantum yield.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of substituted 1,8-naphthyridines.

Materials:

  • 2-Amino-6-chloronicotinaldehyde

  • Malononitrile

  • Sodium iodide

  • Copper(I) iodide

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 2-Amino-6-chloro-1,8-naphthyridine-3-carbonitrile:

    • To a solution of 2-amino-6-chloronicotinaldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-6-chloro-1,8-naphthyridine-3-carbonitrile.

  • Iodination:

    • In a sealed tube, combine 2-amino-6-chloro-1,8-naphthyridine-3-carbonitrile (1 mmol), sodium iodide (3 mmol), and copper(I) iodide (0.2 mmol) in anhydrous DMF (10 mL).

    • Heat the mixture at 120-140 °C for 24-48 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

  • Phosphorescence lifetime measurement setup (optional)

  • Laser flash photolysis system (for transient absorption)

Protocols:

  • Sample Preparation:

    • Prepare stock solutions of the compound in various spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, methanol, toluene) at a concentration of 1 mM.

    • For absorption and fluorescence measurements, prepare dilute solutions (e.g., 1-10 µM) from the stock solution to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption and Emission Spectroscopy:

    • Record the UV-Vis absorption spectrum of the compound in each solvent to determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

    • Record the fluorescence emission spectra by exciting at the absorption maximum. Determine the emission maxima (λ_em).

  • Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):

    • Use a well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime (τ_F) Measurement:

    • Use a TCSPC system with a pulsed laser diode or a picosecond laser for excitation.

    • Collect the fluorescence decay curve and fit it to an exponential function to determine the lifetime.

  • Singlet Oxygen Quantum Yield (Φ_Δ) Determination (Relative Method):

    • Use a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂.

    • Use a standard photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue in methanol, Φ_Δ = 0.52).

    • Prepare solutions of the sample and the standard with similar absorbance at the irradiation wavelength, each containing DPBF.

    • Irradiate the solutions with a monochromatic light source and monitor the decrease in the absorbance of DPBF over time.

    • The singlet oxygen quantum yield can be calculated from the slope of the plot of ln(A₀/A) versus irradiation time for both the sample and the standard.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Potential Application Studies S1 Synthesis of Precursor S2 Iodination Reaction S1->S2 S3 Column Chromatography S2->S3 C1 UV-Vis Spectroscopy (λ_abs, ε) S3->C1 Pure Compound C2 Fluorescence Spectroscopy (λ_em, Φ_F) S3->C2 Pure Compound C3 Lifetime Measurement (τ_F) S3->C3 Pure Compound C4 Singlet Oxygen Assay (Φ_Δ) S3->C4 Pure Compound A1 Cellular Imaging C2->A1 C3->A1 A2 In Vitro PDT C4->A2

Caption: Experimental workflow for the synthesis and photophysical characterization.

Application Notes and Protocols for the Synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

This document provides a detailed, proposed procedure for the synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a compound of interest for researchers in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of an iodine atom at the 6-position offers a handle for further functionalization, for example, through cross-coupling reactions, making the target molecule a versatile intermediate for the synthesis of a library of novel compounds.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, commencing with the cyclocondensation of 2,6-diaminopyridine with 2-(ethoxymethylene)malononitrile to form the intermediate, 2,6-diamino-1,8-naphthyridine-3-carbonitrile. The subsequent step involves the diazotization of the 6-amino group followed by a Sandmeyer reaction with potassium iodide to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2,6-Diamino-1,8-naphthyridine-3-carbonitrile (Intermediate 1)

This step involves the construction of the 1,8-naphthyridine core through a cyclocondensation reaction.

Materials and Reagents:

Reagent/MaterialRole
2,6-DiaminopyridineStarting Material
2-(Ethoxymethylene)malononitrileReagent
EthanolSolvent
PiperidineCatalyst (Base)
Distilled WaterFor washing
Diethyl EtherFor washing

Procedure:

  • To a stirred solution of 2,6-diaminopyridine (1.0 eq.) in absolute ethanol, add 2-(ethoxymethylene)malononitrile (1.0 eq.).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol, followed by diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 2,6-diamino-1,8-naphthyridine-3-carbonitrile (Intermediate 1).

  • The structure of the intermediate should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Step 2: Synthesis of this compound (Final Product)

This step utilizes a Sandmeyer reaction to convert the 6-amino group of the intermediate to an iodo group.

Materials and Reagents:

Reagent/MaterialRole
2,6-Diamino-1,8-naphthyridine-3-carbonitrileStarting Material
Sulfuric Acid (concentrated)Acidic Medium
Sodium Nitrite (NaNO₂)Diazotizing Agent
Potassium Iodide (KI)Iodine Source
Deionized WaterSolvent
Dichloromethane (DCM) or Ethyl AcetateExtraction Solvent
Saturated Sodium Bicarbonate SolutionFor neutralization
Saturated Sodium Thiosulfate SolutionTo quench excess iodine
Anhydrous Sodium Sulfate or Magnesium SulfateDrying Agent

Procedure:

  • Carefully dissolve 2,6-diamino-1,8-naphthyridine-3-carbonitrile (1.0 eq.) in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the naphthyridine derivative, maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In another flask, dissolve potassium iodide (3.0 eq.) in deionized water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • If a precipitate forms, it can be collected by filtration. The aqueous layer should be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with a saturated sodium thiosulfate solution to remove any residual iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its purity assessed by HPLC.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Synthesis of Final Product A 2,6-Diaminopyridine + 2-(Ethoxymethylene)malononitrile B Cyclocondensation (Ethanol, Piperidine, Reflux) A->B C Filtration and Washing B->C D Drying C->D E Intermediate 1: 2,6-Diamino-1,8-naphthyridine-3-carbonitrile D->E F Intermediate 1 E->F G Diazotization (H₂SO₄, NaNO₂, 0-5 °C) F->G H Sandmeyer Reaction (KI, H₂O) G->H I Work-up and Extraction H->I J Purification (Column Chromatography/Recrystallization) I->J K Final Product: This compound J->K

Caption: Workflow for the proposed synthesis of this compound.

Proposed Reaction Mechanism for Step 1

G cluster_step1 Step 1: Cyclocondensation start 2,6-Diaminopyridine + 2-(Ethoxymethylene)malononitrile intermediate_A Nucleophilic attack of amino group on enol ether start->intermediate_A Piperidine intermediate_B Elimination of ethanol intermediate_A->intermediate_B intermediate_C Intramolecular cyclization intermediate_B->intermediate_C intermediate_D Tautomerization intermediate_C->intermediate_D product1 2,6-Diamino-1,8-naphthyridine-3-carbonitrile intermediate_D->product1

Caption: Proposed mechanism for the formation of the 1,8-naphthyridine core.

Proposed Reaction Mechanism for Step 2

G cluster_step2 Step 2: Sandmeyer Reaction start2 Intermediate 1 diazotization Diazotization of 6-amino group start2->diazotization NaNO₂/H₂SO₄ diazonium Naphthyridine-6-diazonium salt diazotization->diazonium iodide_attack Nucleophilic attack by I⁻ diazonium->iodide_attack KI n2_loss Loss of N₂ iodide_attack->n2_loss product2 Final Product n2_loss->product2

Caption: Proposed mechanism for the Sandmeyer iodination of the intermediate.

Application Notes and Protocols for the Functionalization of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of the 1,8-naphthyridine ring of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. This versatile scaffold is a key building block in medicinal chemistry, and its derivatization is of significant interest for the development of novel therapeutic agents. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce diverse functionalities at the 6-position of the naphthyridine core.

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2][3] The presence of multiple nitrogen atoms allows for a variety of biological interactions, and the ability to functionalize the ring at specific positions is crucial for tuning the pharmacological properties of potential drug candidates. The iodo-substituent at the 6-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This document provides generalized protocols that can be adapted and optimized for specific substrates and desired products. The provided data tables are illustrative and serve as a template for organizing experimental results.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-1,8-naphthyridine Derivatives

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5] This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.10 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-amino-1,8-naphthyridine-3-carbonitrile.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Amino-6-phenyl-1,8-naphthyridine-3-carbonitrile75-90
24-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile70-85
33-Pyridinylboronic acid2-Amino-6-(pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile60-80
42-Thiophenylboronic acid2-Amino-6-(thiophen-2-yl)-1,8-naphthyridine-3-carbonitrile65-85

Sonogashira Coupling for the Synthesis of 6-Alkynyl-1,8-naphthyridine Derivatives

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and are present in various biologically active molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., DMF, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent and the base. Then, add the terminal alkyne (1.2-2.0 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature or elevated temperature (typically 25-80 °C) for the required time (typically 1-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-2-amino-1,8-naphthyridine-3-carbonitrile.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene2-Amino-6-(phenylethynyl)-1,8-naphthyridine-3-carbonitrile70-90
2Ethynyltrimethylsilane2-Amino-6-((trimethylsilyl)ethynyl)-1,8-naphthyridine-3-carbonitrile80-95
3Propargyl alcohol2-Amino-6-(3-hydroxyprop-1-yn-1-yl)-1,8-naphthyridine-3-carbonitrile60-80
4Cyclohexylacetylene2-Amino-6-(cyclohexylethynyl)-1,8-naphthyridine-3-carbonitrile75-90

Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1,8-naphthyridine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine.[1][8] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium precatalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (1.5-2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent followed by the amine (1.1-1.5 eq.).

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-(substituted-amino)-2-amino-1,8-naphthyridine-3-carbonitrile.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineProductTypical Yield (%)
1Morpholine2-Amino-6-(morpholin-4-yl)-1,8-naphthyridine-3-carbonitrile70-85
2Aniline2-Amino-6-(phenylamino)-1,8-naphthyridine-3-carbonitrile60-80
3Piperidine2-Amino-6-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile75-90
4Benzylamine2-Amino-6-(benzylamino)-1,8-naphthyridine-3-carbonitrile65-85

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner (Boronic Acid/Alkyne/Amine) - Base B Add Catalyst System: - Palladium Source - Ligand (if needed) - Co-catalyst (e.g., CuI) A->B C Add Anhydrous, Degassed Solvent B->C D Establish Inert Atmosphere (Ar/N2) C->D E Heat to Reaction Temperature (25-120 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature and Quench F->G H Extraction with Organic Solvent G->H I Dry, Concentrate, and Purify (Column Chromatography) H->I J Characterization of Final Product I->J

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)Ln pd_complex1 [Ar-Pd(II)-I]Ln pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)-OR']Ln pd_complex1->pd_complex2 Ligand Exchange pd_complex3 [Ar-Pd(II)-Ar']Ln pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 product Ar-Ar' pd_complex3->product Reductive Elimination reagents1 Ar-I reagents2 Ar'-B(OH)2 boronate [Ar'B(OH)3]- base Base (-OH)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_complex1 [Ar-Pd(II)-I]Ln pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)-C≡CR]Ln pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡C-R pd_complex2->product cu_acetylide Cu(I)-C≡CR alkyne R-C≡C-H alkyne->cu_acetylide cuI CuI base Base Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pd_complex1 [Ar-Pd(II)-I]Ln pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)-NR'R'']Ln pd_complex1->pd_complex2 Amine Coordination & Deprotonation pd_complex2->pd0 product Ar-NR'R'' pd_complex2->product Reductive Elimination reagents1 Ar-I reagents2 HNR'R'' base Base

References

Application Notes and Protocols: 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile in the Synthesis of DNA/RNA Binding Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of DNA/RNA binding agents derived from 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. This key intermediate serves as a versatile scaffold for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The 1,8-naphthyridine core is a recognized pharmacophore known for its ability to interact with nucleic acids through hydrogen bonding and intercalation. The iodo-substituent at the 6-position offers a reactive handle for introducing a variety of functional groups via cross-coupling reactions, enabling the synthesis of diverse compound libraries with tunable binding affinities and biological activities.

I. Synthetic Pathways and Key Reactions

The primary strategy for elaborating the this compound scaffold involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These methods allow for the introduction of aryl, heteroaryl, or alkynyl moieties at the 6-position, which can be further functionalized to create dimeric structures or to introduce specific DNA/RNA recognition elements.

A general synthetic approach is outlined below:

G A This compound C Suzuki or Sonogashira Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid or Terminal Alkyne B->C D 6-Aryl/Alkynyl-2-amino-1,8-naphthyridine-3-carbonitrile C->D Pd Catalyst, Base E Optional Further Functionalization (e.g., linker attachment for dimerization) D->E F Final DNA/RNA Binding Agent E->F

Caption: General synthetic workflow for DNA/RNA binding agents.

a. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 6-position of the naphthyridine core and various aryl or heteroaryl boronic acids. This reaction is highly tolerant of a wide range of functional groups, making it ideal for late-stage diversification of the lead compound.

b. Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of terminal alkynes at the 6-position. The resulting alkynyl-substituted naphthyridines can serve as final products or as intermediates for further transformations, such as click chemistry to attach linkers or other functional moieties.

II. Quantitative Data on 2-Amino-1,8-naphthyridine Derivatives

The following tables summarize representative quantitative data for 2-amino-1,8-naphthyridine derivatives, showcasing their DNA/RNA binding affinities and biological activities. While not all of these compounds are directly synthesized from the iodo-intermediate, they represent the therapeutic potential of this class of molecules.

Table 1: DNA/RNA Binding Affinities of Dimeric 2-Amino-1,8-naphthyridine Derivatives

Compound ClassTargetBinding Affinity (Kd)Reference
Dimeric 2-amino-1,8-naphthyridineG-G Mismatch in DNA53 nM[1]
Naphthyridine Carbamate Dimer (NCD)CGG/CGG Trinucleotide Repeat in DNA67 nM[2]
Conformationally Restricted Naphthyridine DimerSelected RNA sequence~100 nM[3]

Table 2: Biological Activities of Substituted 1,8-Naphthyridine Derivatives

Compound ClassBiological ActivityCell Line/TargetIC50/MICReference
2-Aryl-1,8-naphthyridin-4(1H)-onesCytotoxicityVarious human tumor cell linesLog GI50 < -4.0[4]
1,8-Naphthyridine-3-carboxamidesCytotoxicityHBL-100 (breast cancer)1.37 µM[5]
1,8-Naphthyridine-3-carbonitrilesAnti-mycobacterialMycobacterium tuberculosis H37Rv6.25 - 12.5 µg/mL[5][6]
Pentacyclic Benzimidazole Derivatives (containing 1,8-naphthyridine)AntiproliferativeZ-138 cancer cell line2.1 µM[7]
2-Amino-4,6-diphenylnicotinonitrilesCytotoxicityMDA-MB-231 (breast cancer)1.81 µM[8]

III. Experimental Protocols

The following are detailed, representative protocols for the key synthetic and analytical steps involved in the development of DNA/RNA binding agents from this compound.

a. Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (3 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup and Purification A Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst B Evacuate and backfill with N₂ or Ar (3x) A->B C Add degassed solvent B->C D Heat and stir (80-100 °C) C->D E Cool and dilute D->E F Aqueous workup E->F G Dry and concentrate F->G H Column chromatography G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

b. Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

c. Protocol 3: Evaluation of DNA/RNA Binding by Fluorescence Titration

This protocol outlines a general method for assessing the binding of a synthesized 1,8-naphthyridine derivative to a specific DNA or RNA sequence using fluorescence spectroscopy.

Materials:

  • Synthesized 1,8-naphthyridine derivative (ligand)

  • Fluorescently labeled or intrinsically fluorescent DNA/RNA oligonucleotide

  • Binding buffer (e.g., phosphate buffer with a specific salt concentration)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO).

  • Prepare a solution of the DNA/RNA oligonucleotide in the binding buffer at a fixed concentration.

  • Place the DNA/RNA solution in a cuvette and record its initial fluorescence spectrum.

  • Add small aliquots of the ligand stock solution to the cuvette, mixing thoroughly after each addition.

  • Record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity as a function of the ligand concentration.

  • Fit the resulting binding isotherm to an appropriate binding model to determine the dissociation constant (Kd).

G A Prepare DNA/RNA solution in binding buffer B Record initial fluorescence spectrum A->B C Add aliquot of ligand solution B->C D Record fluorescence spectrum C->D E Repeat C and D for a range of ligand concentrations D->E F Plot fluorescence change vs. ligand concentration E->F G Fit data to determine Kd F->G G A 2-Amino-1,8-naphthyridine Derivative B Binds to specific DNA/RNA sequence A->B C Inhibition of Replication/Transcription B->C D Induction of DNA Damage B->D E Cell Cycle Arrest C->E D->E F Apoptosis E->F

References

Catalytic Applications of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile core structure presents a versatile scaffold for the development of novel catalysts. The inherent electronic properties of the 1,8-naphthyridine ring system, combined with the strategic placement of amino, iodo, and carbonitrile functional groups, offer multiple avenues for catalytic applications, primarily as a ligand in transition metal catalysis and as a precursor for more complex catalytic structures.

While direct catalytic applications of this compound itself are not extensively reported in the current literature, its structural motifs are present in a variety of catalytically active systems. The following application notes and protocols are based on the established catalytic activity of analogous 1,8-naphthyridine derivatives and provide a roadmap for the potential utilization of this specific compound in catalysis.

Application Notes

Ligand for Transition Metal-Catalyzed Cross-Coupling Reactions

The bidentate chelating nature of the 1,8-naphthyridine core makes it an excellent ligand for stabilizing transition metal centers, such as palladium, copper, and ruthenium.[1][2] The resulting metal complexes can exhibit high catalytic activity and stability. The 2-amino group can further participate in metal coordination or be functionalized to modulate the ligand's electronic and steric properties.

Potential Applications:

  • Palladium-Catalyzed Reactions: As a ligand for palladium, it can potentially catalyze Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The iodo-substituent at the 6-position offers a reactive site for intramolecular cyclization or for the synthesis of multimetallic catalysts.[3][4]

  • Copper-Catalyzed Reactions: Copper complexes of 1,8-naphthyridine derivatives have been shown to be active in C-H activation and other coupling reactions.[5]

Precursor for Dinuclear Catalysts

The geometry of the 1,8-naphthyridine scaffold is ideal for the construction of dinuclear metal complexes, which can facilitate cooperative catalysis.[6][7] The two nitrogen atoms of the naphthyridine ring can bridge two metal centers, bringing them into close proximity for reactions that require bimetallic activation.

Potential Applications:

  • Oxidation Catalysis: Dinuclear ruthenium complexes with 1,8-naphthyridine ligands have demonstrated activity in the catalytic oxidation of alcohols.[1]

  • Small Molecule Activation: The cooperative action of two metal centers can be harnessed for the activation of small molecules like CO2.

Organocatalysis

While less common, the basic nitrogen atoms of the 1,8-naphthyridine ring could potentially act as a Brønsted or Lewis base catalyst in certain organic transformations. The amino group can also be derivatized to introduce other catalytically active functionalities.

Quantitative Data for Catalytic Systems with Related 1,8-Naphthyridine Ligands

The following table summarizes the performance of catalytic systems employing 1,8-naphthyridine derivatives as ligands, providing a benchmark for the potential efficacy of catalysts derived from this compound.

Catalyst/LigandReaction TypeSubstratesCatalyst Loading (mol%)Reaction TimeYield (%)Reference
[Ru2(napy)2(H2O)4Cl(OH)]4+Alcohol OxidationBenzyl alcoholNot specified24 h>95[1]
PdCl2FcNPMethoxycarbonylationStyreneNot specifiedNot specifiedNot specified[8]
Mn(I) complex with 1,8-naphthyridine-N-oxide ligandα-alkylation of ketonesKetones and primary alcohols2.512 hup to 99[9]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a palladium complex with this compound as a ligand and its application in a Suzuki-Miyaura cross-coupling reaction. These are generalized procedures based on established methods for similar systems.

Protocol 1: Synthesis of a Dichlorido(this compound)palladium(II) Complex

Objective: To synthesize a palladium(II) complex where the 1,8-naphthyridine derivative acts as a bidentate ligand.

Materials:

  • This compound

  • Bis(acetonitrile)dichloridopalladium(II) [PdCl2(MeCN)2]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • In a separate flask, dissolve Bis(acetonitrile)dichloridopalladium(II) (1 equivalent) in anhydrous DCM.

  • Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.

  • A precipitate is expected to form upon mixing. Continue stirring the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, reduce the solvent volume under vacuum.

  • Add anhydrous diethyl ether to precipitate the product completely.

  • Isolate the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Characterize the resulting palladium complex by 1H NMR, 13C NMR, FT-IR, and elemental analysis.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by the Synthesized Palladium Complex

Objective: To evaluate the catalytic activity of the synthesized palladium complex in a representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Dichlorido(this compound)palladium(II) complex (catalyst)

  • Aryl halide (e.g., 4-bromotoluene) (1 equivalent)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Toluene/Water (4:1 v/v) solvent mixture

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Add the synthesized palladium complex (e.g., 1 mol%).

  • Add the toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously under a nitrogen atmosphere for the required reaction time (monitor by TLC or GC-MS, typically 4-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and determine the yield.

Visualizations

Proposed Catalytic Cycle

Suzuki-Miyaura_Catalytic_Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L B->C Ar'B(OH)2 Base D Reductive Elimination (Ar-Ar') C->D D->A

Caption: Proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst Synthesis and Application

Catalyst_Workflow Ligand This compound Complexation Complexation Reaction (Protocol 1) Ligand->Complexation Pd_Precursor PdCl2(MeCN)2 Pd_Precursor->Complexation Catalyst [PdCl2(Ligand)] Complex Complexation->Catalyst Reaction_Setup Reaction Setup (Protocol 2) Catalyst->Reaction_Setup Cross_Coupling Suzuki-Miyaura Reaction Reaction_Setup->Cross_Coupling Substrates Aryl Halide + Arylboronic Acid Substrates->Reaction_Setup Product Biaryl Product Cross_Coupling->Product

Caption: Workflow for catalyst synthesis and subsequent catalytic application.

Structure-Function Relationship

Structure_Function Molecule This compound Naphthyridine 1,8-Naphthyridine Core Molecule->Naphthyridine Amino 2-Amino Group Molecule->Amino Iodo 6-Iodo Group Molecule->Iodo Carbonitrile 3-Carbonitrile Group Molecule->Carbonitrile Chelation Bidentate Chelation (Ligand) Naphthyridine->Chelation Modulation Electronic/Steric Modulation Amino->Modulation Coupling_Site Cross-Coupling Site Iodo->Coupling_Site Electronic_Tuning Electronic Tuning Carbonitrile->Electronic_Tuning

Caption: Relationship between the functional groups and potential catalytic roles.

References

Greener Synthetic Routes to Substituted 1,8-Naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and functional materials. Traditional synthetic methods for these compounds often rely on harsh reaction conditions, hazardous solvents, and stoichiometric reagents, posing significant environmental concerns. This document outlines greener and more sustainable synthetic strategies for substituted 1,8-naphthyridines, focusing on the application of alternative energy sources, eco-friendly reaction media, and efficient catalytic systems. These methodologies offer significant advantages, including reduced reaction times, improved yields, and simplified work-up procedures, aligning with the principles of green chemistry.

I. Greener Synthesis Methodologies

Several innovative and eco-friendly approaches have been developed for the synthesis of substituted 1,8-naphthyridines. These methods prioritize the reduction of environmental impact while maintaining or enhancing synthetic efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to dramatically reduced reaction times and improved product yields.[1][2] This technique has been successfully applied to the Friedlander condensation and other reactions for the synthesis of 1,8-naphthyridine derivatives.[3][4] The use of microwave assistance can also enable solvent-free reactions, further enhancing the green credentials of the synthesis.[2]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields.[5] Ultrasonic irradiation promotes the formation of localized hot spots with high temperature and pressure, leading to enhanced mass transfer and faster reactions.[5][6] This method has been shown to be effective in the synthesis of various 1,8-naphthyridine derivatives, often with shorter reaction times and higher yields compared to conventional heating methods.[5]

Green Solvents and Catalysts

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water and ethanol have been successfully employed as reaction media for the synthesis of 1,8-naphthyridines.[7][8] Additionally, the use of reusable catalysts, such as basic ionic liquids, can significantly reduce waste and improve the overall efficiency of the process.[9] In some cases, catalyst-free conditions in environmentally friendly solvents have been developed, offering a highly sustainable synthetic route.[8]

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.[1][8] These strategies involve the sequential or simultaneous combination of multiple starting materials in a single reaction vessel to form a complex product, thereby avoiding the need for isolation and purification of intermediates. Several one-pot, three-component domino reactions have been reported for the efficient synthesis of functionalized[7]naphthyridine derivatives.[8]

II. Comparative Data of Greener Synthesis Methods

The following table summarizes quantitative data from various greener synthetic methods for substituted 1,8-naphthyridines, allowing for a direct comparison of their efficiency.

MethodCatalystSolventTimeTemperatureYield (%)Reference
Microwave-Assisted
Friedlander SynthesisDABCO (20 mol%)Solvent-freeminutes600W74-86[2]
One-pot, three-componentNaH (10 mol%)Dry DMF10-12 min240W-[1]
Friedlander CondensationNaH--Microwave-[3]
Nitrous Acid OxidationNaNO₂/CH₃COOH-few minutesMicrowave82-90
Ultrasound-Assisted
Heterocycle Synthesis--minutesUltrasound88-96[5]
Green Solvents/Catalysts
Friedländer Reaction-Water--High[7][10]
Friedlander Reaction[Bmmim][Im] (ionic liquid)Solvent-free24 h80 °C-[9]
Three-component dominoCatalyst-freeEthanol--High[8]

III. Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Friedlander Synthesis of 1,8-Naphthyridines

This protocol is based on the DABCO-catalyzed Friedlander synthesis under microwave irradiation.[2]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Domestic microwave oven

Procedure:

  • In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol%).

  • Subject the mixture to microwave irradiation at 600W for the specified time (typically a few minutes), monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ice-cold water to the vessel and work up with dilute HCl.

  • Filter the separated solid, dry it, and recrystallize from a suitable solvent (e.g., acetonitrile) to afford the pure 1,8-naphthyridine derivative.

Protocol 2: Ultrasound-Assisted Synthesis of Substituted 1,8-Naphthyridines

This protocol describes a general procedure for the synthesis of 1,8-naphthyridine derivatives using ultrasonic irradiation.[5]

Materials:

  • Appropriate starting materials for the desired 1,8-naphthyridine derivative (e.g., 2-(2,7-dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide and other reagents)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Combine the reactants in a suitable reaction vessel.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with ultrasound for a period ranging from minutes to a few hours, as determined by reaction monitoring (e.g., TLC).

  • Upon completion, process the reaction mixture through standard work-up procedures, which may include extraction, washing, and drying.

  • Purify the crude product by crystallization or column chromatography to obtain the desired substituted 1,8-naphthyridine.

Protocol 3: One-Pot, Three-Component Domino Reaction under Catalyst-Free Conditions

This protocol outlines a catalyst-free, one-pot synthesis of functionalized[7]naphthyridine derivatives in an environmentally friendly solvent.[8]

Materials:

  • Glutaraldehyde

  • Malononitrile

  • β-Ketoamide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve glutaraldehyde, malononitrile, and the β-ketoamide in ethanol.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the pure functionalized[7]naphthyridine derivative.

IV. Visualizations

Greener_Synthesis_Workflow cluster_start Starting Materials cluster_process Greener Reaction Conditions cluster_end Product & Work-up Reactants 2-Aminopyridine Derivatives + Carbonyl Compounds Energy Alternative Energy (Microwave / Ultrasound) Reactants->Energy Catalyst Green Catalyst (e.g., Ionic Liquid, DABCO) Catalyst->Energy Product Substituted 1,8-Naphthyridine Energy->Product Solvent Green Solvent (Water, Ethanol) or Solvent-Free Solvent->Energy Workup Simplified Work-up & Purification Product->Workup

Caption: General workflow for the greener synthesis of substituted 1,8-naphthyridines.

Green_Chemistry_Approaches cluster_solvents Solvent Strategy cluster_energy Energy Input cluster_catalysis Catalytic Systems cluster_process Process Intensification center Greener Synthesis of 1,8-Naphthyridines s1 Water center->s1 s2 Ethanol center->s2 s3 Solvent-Free center->s3 e1 Microwave Irradiation center->e1 e2 Ultrasonic Irradiation center->e2 c1 Reusable Ionic Liquids center->c1 c2 Organocatalysts (DABCO) center->c2 c3 Catalyst-Free center->c3 p1 One-Pot Synthesis center->p1 p2 Multicomponent Reactions center->p2

Caption: Key green chemistry principles applied to 1,8-naphthyridine synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A direct, one-pot synthesis for this compound is not widely reported. A common and effective strategy involves a two-step approach:

  • Friedländer Annulation: Synthesis of a 2-amino-6-halo (typically chloro or bromo)-1,8-naphthyridine-3-carbonitrile precursor. This is achieved through the condensation of a 2-amino-5-halopyridine-3-carbaldehyde with malononitrile.

  • Halogen Exchange Reaction: Conversion of the 6-halo group to the desired 6-iodo group using a Finkelstein-type reaction.

Q2: I am experiencing low yields in the initial Friedländer condensation step. What are the likely causes and how can I improve it?

Low yields in the Friedländer synthesis of 1,8-naphthyridines are a frequent issue. Key factors to investigate include the choice of catalyst, solvent, and reaction temperature. Modern approaches often show significant yield improvements over traditional methods.

Q3: What are the common side products in this synthesis and how can they be minimized?

Side product formation can arise from self-condensation of the starting materials or incomplete reaction. Ensuring high purity of the 2-amino-5-halopyridine-3-carbaldehyde and malononitrile is crucial. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation and minimize side reactions.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety protocols should be strictly followed. Specifically:

  • Handle all chemicals, especially halogenated compounds and cyanides, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Be cautious when working with heating reactions and ensure proper temperature control.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of 2-Amino-6-chloro-1,8-naphthyridine-3-carbonitrile (Precursor)
Potential Cause Troubleshooting Suggestion Expected Outcome
Suboptimal Catalyst Traditional acid or base catalysts can be inefficient. Consider using an ionic liquid like choline hydroxide (ChOH) or a basic ionic liquid such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]).[1] Alternatively, 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation can also be effective.Significant improvement in yield.[1]
Incorrect Solvent While organic solvents like DMF and DMSO have been used, water is a highly effective and green solvent, especially with a water-soluble catalyst like ChOH.[1]Improved yield and easier work-up.
Inappropriate Temperature The reaction is sensitive to temperature. For ChOH-catalyzed reactions in water, 50°C is often optimal.[1] For reactions with basic ionic liquids, a higher temperature around 80°C may be necessary.[1]Optimization of temperature can lead to a significant increase in product yield.
Impure Starting Materials Impurities in 2-amino-5-chloropyridine-3-carbaldehyde or malononitrile can lead to side reactions.Use freshly purified starting materials. Recrystallize or chromatograph if necessary.
Incomplete Reaction The reaction may not have reached completion.Monitor the reaction progress using TLC. Extend the reaction time if starting materials are still present.
Problem 2: Inefficient Halogen Exchange to form this compound
Potential Cause Troubleshooting Suggestion Expected Outcome
Harsh Reaction Conditions Traditional methods often require high temperatures and polar aprotic solvents, which can lead to decomposition.Employ a copper-catalyzed halogen exchange reaction. Using a catalytic amount of copper(I) iodide with a diamine ligand (e.g., N,N'-dimethylethylenediamine) in a solvent like dioxane at around 110°C can be effective.
Low Reactivity of the Substrate The 6-chloro group on the 1,8-naphthyridine ring may be unreactive under standard Finkelstein conditions.The use of a copper catalyst can significantly accelerate the halogen exchange.
Side Reactions Prolonged heating or incorrect stoichiometry can lead to side product formation.Optimize the reaction time and the equivalents of sodium iodide used. Monitor the reaction by TLC.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-chloro-1,8-naphthyridine-3-carbonitrile (Precursor)

This protocol is based on an optimized Friedländer annulation.

Materials:

  • 2-amino-5-chloropyridine-3-carbaldehyde

  • Malononitrile

  • Choline hydroxide (ChOH) solution (45 wt. % in H₂O)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • To a round-bottom flask, add 2-amino-5-chloropyridine-3-carbaldehyde (1 mmol) and malononitrile (1 mmol).

  • Add deionized water (5 mL) to the flask.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 6-8 hours.

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum to obtain 2-Amino-6-chloro-1,8-naphthyridine-3-carbonitrile.

Quantitative Data for Optimization of Step 1:

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneWater5012< 5
NaOH (10 mol%)EthanolReflux845-55
PiperidineEthanolReflux1050-60
ChOH (1 mol%) Water 50 6 > 90
[Bmmim][Im]Neat804~85
DABCO (20 mol%)Solvent-free (MW)600W5 min74-86
Step 2: Synthesis of this compound

This protocol utilizes a copper-catalyzed halogen exchange reaction.

Materials:

  • 2-Amino-6-chloro-1,8-naphthyridine-3-carbonitrile

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Dioxane

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 2-Amino-6-chloro-1,8-naphthyridine-3-carbonitrile (1 mmol), sodium iodide (2 equiv.), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous dioxane (5 mL) and N,N'-dimethylethylenediamine (10 mol%) via syringe.

  • Seal the tube and heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data for Optimization of Step 2:

Catalyst SystemSolventTemperature (°C)Time (h)Conversion (%)
NaIDMF15024~30
NaIAcetonitrileReflux48< 10
CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%) Dioxane 110 12-18 > 95

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Halogen Exchange Start1 2-Amino-5-chloropyridine-3-carbaldehyde + Malononitrile Reaction1 ChOH (1 mol%) Water, 50°C Start1->Reaction1 Workup1 Cool, Filter, Wash, Dry Reaction1->Workup1 Product1 2-Amino-6-chloro-1,8-naphthyridine-3-carbonitrile Workup1->Product1 Start2 Precursor from Step 1 Product1->Start2 Reaction2 NaI, CuI, Diamine Ligand Dioxane, 110°C Start2->Reaction2 Workup2 Filter, Extract, Purify Reaction2->Workup2 Product2 This compound Workup2->Product2

Caption: Proposed two-step synthesis workflow.

Troubleshooting_Logic Start Low Yield? Step1 Friedländer Annulation (Step 1) Start->Step1 Step2 Halogen Exchange (Step 2) Start->Step2 Catalyst Optimize Catalyst (e.g., ChOH, [Bmmim][Im], DABCO) Step1->Catalyst Solvent Change Solvent (e.g., Water) Step1->Solvent Temp Optimize Temperature (50°C or 80°C) Step1->Temp Cu_Catalyst Use Cu-Catalyst (CuI/Diamine) Step2->Cu_Catalyst

Caption: Troubleshooting decision-making logic.

References

Technical Support Center: Purification of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. The following information is designed to address common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a discolored solid. What is the first purification method I should try?

For a solid crude product, recrystallization is often a good starting point. However, if the discoloration is significant or if you suspect a mixture of impurities, column chromatography might be more effective. For 1,8-naphthyridine derivatives, column chromatography using silica gel is a widely employed technique.[1]

Q2: I'm seeing unreacted starting materials, specifically a 2-aminopyridine derivative, in my NMR/LCMS analysis. How can I remove this?

Due to the basic nature of 2-aminopyridine derivatives, an acidic wash during the workup is a highly effective method for their removal.[2] By dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic starting material will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[2] This is generally more efficient for removing significant amounts of this type of impurity than chromatography or recrystallization.[2]

Q3: How can I remove residual high-boiling point solvents like DMSO or pyridine?

For a basic solvent like pyridine, an acidic wash during the workup is effective, similar to the removal of 2-aminopyridine impurities.[2] For trace amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent such as toluene can be beneficial.[2] For DMSO, aqueous washes are typically required to extract it from the organic phase.[2]

Q4: My purified product still shows a persistent impurity with a similar polarity to my target compound. What are my options?

Persistent impurities with similar polarity are a common challenge.[3]

  • High-Performance Column Chromatography: Employing a shallow solvent gradient during column chromatography can enhance separation.[3]

  • Solvent System Optimization: Systematically screen different solvent systems for column chromatography to improve resolution.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

  • Recrystallization: Experiment with various solvent systems for recrystallization, as a different solvent may selectively crystallize your desired product, leaving the impurity in the mother liquor.

Q5: What is a general protocol for column chromatography of 1,8-naphthyridine derivatives?

A common method involves using silica gel (100-200 mesh) as the stationary phase and a gradient elution of ethyl acetate in hexane.[1] The gradient can range from 20% to 80% ethyl acetate.[1] For aminonaphthyridines, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can help prevent tailing by neutralizing acidic sites on the silica gel.[3]

Data Presentation

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance e.g., Yellow solide.g., Off-white solide.g., White crystalline solid
Yield (%) N/ARecord YieldRecord Yield
Purity (by HPLC) Record PurityRecord PurityRecord Purity
Purity (by ¹H NMR) Describe ImpuritiesDescribe ImpuritiesDescribe Impurities

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of 1,8-naphthyridine derivatives.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent (e.g., 20% ethyl acetate in hexane). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Gently load this dry silica onto the top of the packed column.

  • Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient for 1,8-naphthyridine-3-carbonitrile analogues is from 20% to 80% ethyl acetate in hexane.[1]

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]

Protocol 2: Acidic Wash for Removal of Basic Impurities

This protocol is effective for removing basic impurities like unreacted 2-aminopyridine precursors.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[2]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the aqueous layer should be 1-2 times the volume of the organic layer.[2] Repeat the wash if necessary.

  • Separation: Separate the organic layer. The protonated basic impurities will be in the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[2]

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product with reduced basic impurities.

Workflow and Logic Diagrams

PurificationWorkflow Crude Crude Product (this compound) Dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) Crude->Dissolve AcidWash Acidic Wash (1M HCl) Dissolve->AcidWash SeparateLayers Separate Layers AcidWash->SeparateLayers Impurity Removal AqueousLayer Aqueous Layer (Contains Basic Impurities) SeparateLayers->AqueousLayer OrganicLayer Organic Layer SeparateLayers->OrganicLayer Neutralize Neutralizing Wash (sat. NaHCO3) OrganicLayer->Neutralize BrineWash Brine Wash Neutralize->BrineWash Dry Dry over Na2SO4 BrineWash->Dry Concentrate1 Concentrate Dry->Concentrate1 Analysis1 Analyze Purity (TLC, LCMS, NMR) Concentrate1->Analysis1 ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Analysis1->ColumnChromatography If Further Purification Needed FinalProduct Pure Product Analysis1->FinalProduct If Purity is Sufficient PureFractions Combine Pure Fractions ColumnChromatography->PureFractions Concentrate2 Concentrate PureFractions->Concentrate2 Concentrate2->FinalProduct FinalAnalysis Final Analysis (NMR, LCMS, etc.) FinalProduct->FinalAnalysis

Caption: Experimental workflow for the purification of this compound.

References

common side reactions in the synthesis of 1,8-naphthyridine-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridine-3-carbonitriles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedländer annulation reaction for the synthesis of a 1,8-naphthyridine-3-carbonitrile is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the Friedländer synthesis of 1,8-naphthyridines are a common issue. Several factors can contribute to this, and a systematic approach to optimization is recommended.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your 2-aminopyridine-3-carbaldehyde and the active methylene nitrile. Impurities can lead to the formation of side products and inhibit the desired reaction.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst are critical. While traditional methods may use strong acids or bases, modern approaches often employ milder and more efficient catalysts. For instance, basic ionic liquids or choline hydroxide have been shown to provide excellent yields.[2] Catalyst loading should be optimized; for example, a 1 mol% loading of choline hydroxide has been reported as optimal in some aqueous media.

  • Solvent System: The reaction solvent significantly impacts reaction rate and yield. While organic solvents are commonly used, greener alternatives like water or even solvent-free conditions have demonstrated high yields.[1][2] Solvent-free grinding with a reusable catalyst can also simplify the work-up process and improve yields.

  • Reaction Temperature: The optimal temperature is dependent on the specific substrates and catalyst system. Some protocols require heating (e.g., 80°C), while others can achieve high yields at room temperature, particularly with highly active catalysts.[1] It is advisable to perform a temperature screen to determine the ideal conditions for your specific reaction.

  • Reaction Time: The reaction may not have reached completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, consider extending the reaction duration.[1]

Q2: I am observing the formation of multiple products in my reaction, leading to difficult purification. How can I improve the regioselectivity?

A2: Poor regioselectivity is a known challenge in the Friedländer annulation, especially when using unsymmetrical ketones as the active methylene compound.[1] This leads to the formation of isomeric products, complicating purification.

Strategies to Improve Regioselectivity:

  • Catalyst Choice: Certain catalysts can favor the formation of a specific regioisomer. For example, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[3]

  • Slow Addition of Substrate: The regioselectivity can sometimes be increased by the slow addition of the methyl ketone substrate to the reaction mixture.[3]

Q3: My final product is contaminated with unreacted 2-aminopyridine starting material. What is the most effective way to remove it?

A3: Due to the basic nature of 2-aminopyridine derivatives, an acidic wash during the workup is a highly effective method for their removal. By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer. This is often more efficient than purification by chromatography or recrystallization for removing significant amounts of this impurity.

Q4: How can I remove high-boiling point solvents like DMSO or pyridine from my product?

A4:

  • Pyridine: For a basic solvent like pyridine, an acid wash during the workup is very effective, similar to the removal of 2-aminopyridine.

  • DMSO: Aqueous washes are typically required to extract DMSO from the organic phase. For trace amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective. Adding toluene to the product and evaporating under reduced pressure can help remove the residual high-boiling solvent.

Data Presentation

While specific quantitative data on the distribution of side products is not extensively available in the reviewed literature, the following table summarizes the impact of different catalytic systems on the yield of the desired 1,8-naphthyridine-3-carbonitrile product, which can be an indicator of reduced side reactions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Choline Hydroxide (1 mol%)Water506>95[2]
[Bmmim][Im] (ionic liquid)Neat8024High[4]
DABCO (20 mol%)Solvent-free (Microwave)N/Aminutes74-86
NaHN/A (Microwave)N/AN/AHigh[5]

Experimental Protocols

General Experimental Protocol for the Synthesis of 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile:

A detailed protocol for the synthesis of a 1,8-naphthyridine-3-carbonitrile derivative is described in the literature.[6] The synthesis involves multiple steps, and the progress of each reaction should be monitored by TLC and ESI mass spectrometry. Purification of the crude products at each stage is typically performed using column chromatography on silica gel with a gradient elution of ethyl acetate in hexane.[6] The final structures are confirmed using 1H NMR, 13C NMR, and LCMS.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Friedlander_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Mix 2-aminopyridine-3-carbaldehyde and active methylene nitrile catalyst Add Catalyst start->catalyst solvent Add Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete extract Extract with Organic Solvent cool->extract wash Wash (e.g., acidic wash) extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the Friedländer synthesis of 1,8-naphthyridine-3-carbonitriles.

Side_Reaction_Pathway cluster_conditions Reaction Conditions reactants 2-Aminopyridine-3-carbaldehyde + Active Methylene Nitrile desired_product Desired 1,8-Naphthyridine-3-carbonitrile reactants->desired_product Desired Pathway (e.g., Friedländer Annulation) side_products Side Products reactants->side_products Side Reactions (e.g., self-condensation, regioisomer formation) catalyst Catalyst catalyst->desired_product catalyst->side_products solvent Solvent solvent->desired_product solvent->side_products temperature Temperature temperature->desired_product temperature->side_products

Caption: Logical relationship between reaction conditions and product formation.

References

Technical Support Center: Functionalization of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the functionalization of this compound, particularly in palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

  • Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no formation of the desired product. What are the potential causes and solutions?

  • Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic troubleshooting guide:

    • Catalyst and Ligand: Ensure your palladium catalyst and ligand are active. For electron-rich heteroaromatic substrates, bulky, electron-rich phosphine ligands are often beneficial to facilitate the catalytic cycle.[1] Consider screening different palladium sources and ligands.

    • Base Selection: The choice and quality of the base are critical.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The presence of water can be crucial for the activity of some inorganic bases.[2] Ensure the base is finely ground and anhydrous if required by the specific protocol.

    • Solvent and Degassing: Solvents must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[2] Common solvents include toluene, dioxane, and THF, often with water as a co-solvent.[2]

    • Substrate Quality: Impurities in either the iodo-naphthyridine starting material or the boronic acid can poison the catalyst.[2] Ensure high purity of your starting materials. Protodeboronation of the boronic acid can also be a significant side reaction.[2] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[2]

    • Reaction Temperature: The reaction may require higher temperatures to proceed. Optimization of the reaction temperature is recommended.

Issue 2: Formation of Side Products in Sonogashira Coupling

  • Question: I am attempting a Sonogashira coupling of this compound with a terminal alkyne and observe significant formation of homo-coupled alkyne (Glaser coupling) and other unidentified byproducts. How can I minimize these side reactions?

  • Answer: The formation of side products in Sonogashira couplings is a common issue. Here are some strategies to improve the selectivity:

    • Copper Co-catalyst: While traditionally used, the copper co-catalyst can promote Glaser coupling. Consider running the reaction under copper-free conditions. Several modern protocols have been developed for this purpose.[3][4]

    • Amine Base: The choice of amine base is important. A bulky amine can sometimes suppress side reactions. Ensure the amine is dry and of high purity.

    • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidative homo-coupling. Ensure all reagents and solvents are properly degassed.

    • Catalyst System: The choice of palladium catalyst and ligand can influence the reaction outcome. Consider screening different catalyst systems to find one that favors the cross-coupling pathway.

Issue 3: Difficulty in Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is not proceeding to completion. What should I check?

  • Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but can be challenging with certain substrates.[1][5] Here's a troubleshooting checklist:

    • Ligand Selection: The success of a Buchwald-Hartwig amination is highly dependent on the phosphine ligand.[1] Bulky, electron-rich ligands are generally preferred.[1] Consider screening a variety of ligands to find the optimal one for your specific substrate combination.

    • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under inert conditions.

    • Catalyst Precursor: The choice of palladium precursor can impact the reaction.[6] Both Pd(0) and Pd(II) precursors can be used, and their effectiveness can be ligand-dependent.[6]

    • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are commonly used.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing the 6-iodo position of this compound?

A1: The 6-iodo position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are widely used for C-C and C-N bond formation.[5] The most common methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters.[7]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[1][5]

  • Heck Reaction: For the formation of C-C bonds with alkenes.

Q2: Are there any known challenges specific to the 1,8-naphthyridine core during functionalization?

A2: The nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of an appropriate ligand is crucial to modulate the catalyst's reactivity and prevent catalyst deactivation. Additionally, the electron-deficient nature of the naphthyridine ring can influence the oxidative addition step of the catalytic cycle.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques to monitor the progress of the reaction.[10] By comparing the reaction mixture to the starting materials, you can observe the consumption of the iodo-naphthyridine and the formation of the product.

Quantitative Data Summary

The following tables summarize typical reaction conditions for common cross-coupling reactions. Note that these are general conditions and may require optimization for your specific substrates.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand SPhos, XPhos, RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80-120 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Typical Conditions for Sonogashira Coupling

ParameterCondition
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI (optional, can be run copper-free)
Base Et₃N, DIPEA
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C
Atmosphere Inert (Argon or Nitrogen)

Table 3: Typical Conditions for Buchwald-Hartwig Amination

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, BrettPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv) and the ligand (if required).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., THF) followed by the terminal alkyne (1.1-1.5 equiv) and the amine base (e.g., Et₃N, 2.0-3.0 equiv).

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reagents reagents Add Naphthyridine, Coupling Partner, Base start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_flowchart start Low/No Product Yield q1 Is the Catalyst/Ligand Active? start->q1 sol1 Use Fresh Catalyst/Ligand Screen Different Systems q1->sol1 No q2 Is the Base Appropriate? q1->q2 Yes a1_yes Yes a1_no No sol2 Screen Bases (K2CO3, Cs2CO3, etc.) Check Base Quality q2->sol2 No q3 Are Solvents Degassed? q2->q3 Yes a2_yes Yes a2_no No sol3 Thoroughly Degas Solvents (e.g., sparging with Argon) q3->sol3 No q4 Are Starting Materials Pure? q3->q4 Yes a3_yes Yes a3_no No sol4 Purify Starting Materials Consider Boronic Esters q4->sol4 No optimize Optimize Temperature & Time q4->optimize Yes a4_yes Yes a4_no No

Caption: Troubleshooting flowchart for low product yield.

signaling_pathway pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition naphthyridine 2-Amino-6-iodo-1,8- naphthyridine-3-carbonitrile naphthyridine->oxidative_addition pd_intermediate Pd(II) Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation coupling_partner Coupling Partner (e.g., R-B(OH)2) coupling_partner->transmetalation pd_coupled Coupled Pd(II) Intermediate transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 product Functionalized Naphthyridine reductive_elimination->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

optimization of reaction conditions for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials. 4. Incorrect solvent. 5. Catalyst inefficiency.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.[1] 2. Optimize the reaction temperature. While some protocols suggest heating (e.g., 80°C), others may proceed at room temperature. Experiment with a range of temperatures to find the optimum for your specific setup.[1] 3. Ensure the purity of 2-aminonicotinaldehyde and any other starting materials. Impurities can lead to side reactions and lower the yield. 4. The choice of solvent is crucial. While DMF is commonly used, consider exploring other polar aprotic solvents.[2] In some cases, solvent-free conditions might improve yields and simplify work-up.[1] 5. If using a catalyst, ensure it is active. For electrophilic cyclization to introduce the iodo group, molecular iodine (I₂) has been shown to be effective.[3]
Formation of Multiple Products (Poor Selectivity) 1. Side reactions due to impurities. 2. Non-specific iodination. 3. Competing reaction pathways.1. Purify starting materials as recommended above. 2. Control the stoichiometry of the iodinating agent (e.g., I₂). Gradual addition of the iodinating agent may improve selectivity. 3. Adjusting the reaction temperature may favor the desired reaction pathway.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Poor solubility of the product.1. Employ column chromatography with a suitable solvent system. A gradient elution of ethyl acetate in hexane (e.g., 20% to 80%) has been used for purification of similar compounds.[2] 2. Test a range of solvents for recrystallization. If the product is poorly soluble in common organic solvents, consider techniques like trituration or washing with a solvent in which the impurities are soluble.
Product Decomposition 1. Unstable reaction intermediates. 2. Harsh reaction or work-up conditions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Avoid excessively high temperatures and prolonged reaction times. During work-up, use mild acids or bases for pH adjustment if necessary.

Frequently Asked Questions (FAQs)

A list of common questions regarding the synthesis of this compound.

Q1: What is a general synthetic strategy for this compound?

A1: A common approach involves the electrophilic cyclization of a 2-aminonicotinaldehyde derivative. This can be achieved by reacting 2-aminonicotinaldehyde with a suitable active methylene compound in the presence of an iodinating agent like molecular iodine (I₂).[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: What are the recommended purification techniques for the final product?

A3: Column chromatography is a widely used method for purifying 1,8-naphthyridine derivatives.[2] Silica gel is a common stationary phase, and a gradient of ethyl acetate in hexane can be an effective mobile phase.[2] Recrystallization from a suitable solvent can also be employed for further purification.

Q4: What analytical methods can be used to confirm the structure of the synthesized compound?

A4: The structure of this compound can be confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2] Elemental analysis can also be performed to verify the empirical formula.[2]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Reactants: - 2-Aminonicotinaldehyde - Active Methylene Compound - Iodine (I₂) B Reaction Setup: - Inert Atmosphere - Solvent (e.g., DMF) - Controlled Temperature A->B 1. Combine C Reaction Monitoring: - TLC B->C 2. React & Monitor G Crude Product C->G 3. Reaction Complete D Quenching & Extraction E Column Chromatography D->E 5. Purify F Recrystallization E->F 6. Further Purify (Optional) H Purified Product E->H F->H G->D 4. Isolate I Characterization: - NMR - Mass Spectrometry - Elemental Analysis H->I 7. Analyze J Final Product Confirmation I->J

General synthetic and purification workflow.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

G Start Start Synthesis CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No TroubleshootYield Troubleshoot Yield: - Check Reagent Purity - Optimize Temperature - Extend Reaction Time LowYield->TroubleshootYield Yes Success Successful Synthesis ImpureProduct->Success No TroubleshootPurity Troubleshoot Purity: - Optimize Chromatography - Attempt Recrystallization - Check for Side Reactions ImpureProduct->TroubleshootPurity Yes TroubleshootYield->Start TroubleshootPurity->Start

A decision tree for troubleshooting the synthesis.

References

stability issues and degradation of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues encountered with 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on the chemical structure, the stability of this compound can be influenced by several factors, including:

  • Light: Aromatic iodides can be light-sensitive and may undergo de-iodination upon exposure to UV or even ambient light over extended periods.

  • Temperature: Elevated temperatures can accelerate degradation. It is crucial to store the compound at recommended low temperatures.

  • pH: The amino group and the nitrogen atoms in the naphthyridine ring can be protonated or deprotonated depending on the pH of the solution, which may affect stability and solubility.

  • Oxidizing Agents: The amino group can be susceptible to oxidation.

  • Strong Nucleophiles: The iodo-substituent may be susceptible to nucleophilic substitution reactions under certain conditions.

Q2: How should I properly store this compound?

To ensure maximum stability, the compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture.

Q3: I am observing a change in the color of my solid sample over time. What could be the cause?

A change in color (e.g., from off-white/yellow to brownish) is often an indicator of degradation. This could be due to slow oxidation of the amino group or decomposition of the molecule, potentially accelerated by exposure to light or air. It is recommended to use fresh material or re-purify the compound if a significant color change is observed.

Q4: My compound is showing poor solubility in my desired solvent. What can I do?

The solubility of this compound can be influenced by the solvent and pH. If you are experiencing solubility issues, consider the following:

  • Trying a different solvent. Aprotic polar solvents like DMSO and DMF are often good starting points.

  • For aqueous solutions, adjusting the pH may improve solubility. The amino group and naphthyridine nitrogens can be protonated at acidic pH, which might increase aqueous solubility. However, be aware that pH changes can also affect stability.

  • Gentle warming and sonication can aid dissolution, but avoid high temperatures to prevent degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing inconsistent results in your experiments, it could be related to the degradation of your starting material.

Troubleshooting Workflow:

G start Inconsistent Experimental Results check_purity 1. Verify Purity of Starting Material (e.g., LC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure repurify Repurify the compound (e.g., chromatography, recrystallization) is_pure->repurify No check_storage 2. Review Storage Conditions (Light, Temp, Atmosphere) is_pure->check_storage Yes repurify->check_purity storage_ok Are storage conditions optimal? check_storage->storage_ok improve_storage Implement proper storage protocols storage_ok->improve_storage No prepare_fresh 3. Prepare Fresh Solutions Use immediately after preparation storage_ok->prepare_fresh Yes improve_storage->prepare_fresh run_control 4. Run a Control Experiment with a freshly prepared sample prepare_fresh->run_control results_ok Are results now consistent? run_control->results_ok investigate_reaction Investigate other reaction parameters (reagents, solvent, temp) results_ok->investigate_reaction No end_good Problem Solved results_ok->end_good Yes end_bad Issue likely not due to starting material stability investigate_reaction->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of Unknown Impurities in Analytical Data (e.g., LC-MS, NMR)

The appearance of new peaks in your analytical data that were not present in the initial analysis of the compound suggests degradation.

Potential Degradation Pathways:

While specific degradation pathways for this molecule are not extensively documented, plausible degradation routes based on its functional groups include:

  • De-iodination: The carbon-iodine bond can be cleaved, especially under photolytic conditions or in the presence of certain metals, leading to the formation of 2-Amino-1,8-naphthyridine-3-carbonitrile.

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH2) or a carboxylic acid (-COOH) under strong acidic or basic conditions, particularly at elevated temperatures.

  • Oxidation of the Amino Group: The amino group (-NH2) can be oxidized, leading to the formation of nitroso or nitro compounds, or polymerization.

Hypothetical Degradation Pathway Diagram:

G parent This compound deiodinated De-iodination Product (Loss of Iodine) parent->deiodinated Light (hv) or reducing agents hydrolyzed Nitrile Hydrolysis Product (Amide or Carboxylic Acid) parent->hydrolyzed Strong Acid/Base + Heat oxidized Amino Oxidation Product parent->oxidized Oxidizing agents Air (O2)

Caption: Potential degradation pathways of the target molecule.

Experimental Protocols

Protocol for Assessing Compound Purity by LC-MS
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • LC-MS Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • MS Detection: Electrospray ionization (ESI) in positive mode. Scan a mass range that includes the expected molecular weight of the parent compound and potential degradation products.

  • Data Analysis:

    • Integrate the peak area of the parent compound and any observed impurities.

    • Calculate the purity as: (Area of Parent Peak / Total Area of All Peaks) * 100%.

Data Presentation

To monitor the stability of your compound under your specific experimental or storage conditions, we recommend maintaining a stability log.

Table 1: Example Stability Tracking Log for this compound

Storage Condition Time Point Purity (%) by LC-MS Appearance Notes
-20°C, Dark, ArgonInitial (t=0)99.5%Off-white solid
-20°C, Dark, Argon1 Month99.4%No change
-20°C, Dark, Argon6 Months99.1%No change
4°C, Dark, AirInitial (t=0)99.5%Off-white solid
4°C, Dark, Air1 Month98.2%Slight yellowingMinor impurity peak observed
Room Temp, Ambient Light, AirInitial (t=0)99.5%Off-white solid
Room Temp, Ambient Light, Air1 Week95.0%Yellow-brown solidSignificant degradation observed
In DMSO at RTInitial (t=0)99.5%Clear solution
In DMSO at RT24 Hours97.8%Light yellow solutionPrepare solutions fresh

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile in organic solvents. The following information is designed to address common experimental issues and provide detailed protocols to improve solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its rigid, planar heterocyclic structure, which can lead to strong crystal lattice energy. Intermolecular hydrogen bonding and π-π stacking interactions between the naphthyridine rings can make it difficult for solvent molecules to effectively solvate the compound.

Q2: What are the initial recommended solvents to try for dissolving this compound?

A2: For initial attempts, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally recommended for naphthyridine-based compounds.[1] If solubility is still limited, heating the mixture may improve dissolution.

Q3: Can altering the pH of the solution improve the solubility of this compound?

A3: Yes, pH modification can be an effective strategy.[2][3] Since the 2-amino group and the nitrogen atoms in the naphthyridine rings can be protonated, acidification of the solvent can form a more soluble salt. For instance, creating an HCl salt can enhance solubility in polar solvents.[4]

Q4: Are there any additives or co-solvents that can enhance solubility?

A4: The use of co-solvents is a common technique to improve the solubility of poorly soluble compounds.[3][5] For challenging heterocyclic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) to a solvent such as deuterated chloroform (CDCl₃) or DMSO has been suggested to aid in solubilization for analysis purposes like NMR.[4]

Q5: What are some advanced formulation strategies to overcome persistent solubility issues?

A5: For more challenging cases, several advanced formulation techniques can be employed. These include solid dispersions, where the compound is dispersed in a hydrophilic carrier, and the use of inclusion complexes with cyclodextrins.[6][7][8] Additionally, micronization to reduce particle size can increase the surface area for dissolution.[8]

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility of this compound.

Problem: The compound does not dissolve in standard organic solvents at room temperature.

Initial Steps:

  • Solvent Screening: Test a range of solvents with varying polarities.

  • Heating: Gently heat the solvent-compound mixture. Many compounds exhibit increased solubility at higher temperatures.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down particle agglomerates.

Problem: Heating and sonication do not sufficiently improve solubility.

Intermediate Steps:

  • Co-solvent Systems: Prepare mixtures of solvents. For example, a small percentage of DMSO or DMF in a less polar solvent might be effective.

  • Acidification: Add a few drops of an acid, such as trifluoroacetic acid (TFA), to the solvent. This can protonate the molecule and increase its polarity and solubility.[4]

Problem: The compound precipitates out of solution upon cooling or standing.

Advanced Strategies:

  • Formulation Approaches:

    • Solid Dispersion: Create a solid dispersion by dissolving the compound and a hydrophilic polymer (e.g., PVP) in a common solvent and then removing the solvent.[8]

    • Inclusion Complexation: Form an inclusion complex with a cyclodextrin to enhance aqueous solubility.[7]

  • Particle Size Reduction:

    • Micronization: If you have sufficient material, micronization can increase the dissolution rate by increasing the surface area of the solid.[8]

Data Presentation

Solvent SystemTemperature (°C)Concentration (mg/mL)Observations (e.g., Clear, Hazy, Precipitate)
DMSO25
DMSO80
DMF25
DMF80
Chloroform25
Chloroform + 1% TFA25
Dichloromethane25
Dichloromethane + 1% TFA25
Methanol25
Ethanol25

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Weigh a known amount of this compound into a vial.

  • Add a primary solvent (e.g., dichloromethane) in a specific volume.

  • If the compound does not dissolve, add a co-solvent (e.g., DMSO) dropwise while stirring or sonicating.

  • Continue adding the co-solvent until the compound fully dissolves or until a significant volume has been added.

  • Record the final ratio of the solvents.

Protocol 2: pH Modification for Improved Solubility
  • Suspend a known amount of the compound in a polar protic solvent (e.g., methanol or water if applicable for downstream applications).

  • While stirring, add a dilute solution of hydrochloric acid (e.g., 1M HCl in dioxane) dropwise.

  • Monitor for dissolution.

  • Once dissolved, the resulting solution contains the hydrochloride salt of the compound, which is often more soluble.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Choose a hydrophilic carrier, such as polyvinylpyrrolidone (PVP).

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Ensure both components are fully dissolved.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid is a dispersion of the compound in the hydrophilic carrier, which may exhibit enhanced dissolution in aqueous or organic media.[8]

Visualizations

The following diagrams illustrate the troubleshooting workflow and the mechanism of action for some of the proposed solubility enhancement techniques.

G start Start: Poor Solubility Observed solvent_screening Solvent Screening (e.g., DMSO, DMF) start->solvent_screening heating_sonication Apply Heat / Sonication solvent_screening->heating_sonication not_dissolved1 Still Poorly Soluble heating_sonication->not_dissolved1 dissolved1 Compound Dissolved not_dissolved1->dissolved1 Yes co_solvents Use Co-solvents (e.g., DCM/DMSO) not_dissolved1->co_solvents No not_dissolved2 Still Poorly Soluble co_solvents->not_dissolved2 ph_modification pH Modification (e.g., add TFA) ph_modification->not_dissolved2 dissolved2 Compound Dissolved not_dissolved2->ph_modification No not_dissolved2->dissolved2 Yes advanced_methods Advanced Formulation (Solid Dispersion, etc.) not_dissolved2->advanced_methods No end Consult Further / Re-evaluate advanced_methods->end

Caption: Troubleshooting workflow for poor solubility.

G cluster_0 Poorly Soluble Compound cluster_1 Solubility Enhancement Methods cluster_2 Result compound This compound (High Crystal Lattice Energy) co_solvent Co-Solvent Addition (Disrupts Crystal Packing) compound->co_solvent ph_adjust pH Adjustment (Forms Soluble Salt) compound->ph_adjust solid_dispersion Solid Dispersion (Amorphous State in Carrier) compound->solid_dispersion soluble_compound Improved Solubility co_solvent->soluble_compound ph_adjust->soluble_compound solid_dispersion->soluble_compound

Caption: Logical relationships of solubility enhancement methods.

References

scale-up challenges for the synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound.

Proposed Synthetic Pathway

A plausible three-step synthetic route for this compound is outlined below. The key steps involve the iodination of 2-aminopyridine, followed by formylation to introduce the aldehyde group, and finally, a Friedländer annulation to construct the 1,8-naphthyridine ring system.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-iodopyridine A->B Iodination C 2-Amino-5-iodopyridine-3-carbaldehyde B->C Formylation D This compound C->D Friedländer Annulation + Malononitrile

Caption: Proposed three-step synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during each step of the proposed synthesis.

Step 1: Iodination of 2-Aminopyridine

Objective: To synthesize 2-Amino-5-iodopyridine.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation Ineffective iodinating agent.Ensure the quality and reactivity of the iodinating agent (e.g., N-iodosuccinimide (NIS), I₂/H₂O₂).
Incorrect reaction temperature.Optimize the reaction temperature. Some iodination reactions may require cooling to control exotherms, while others may need heating to proceed.
Formation of di-iodinated byproducts Excess iodinating agent.Use a stoichiometric amount of the iodinating agent. Consider adding the agent portion-wise to maintain better control.
High reaction temperature.Lower the reaction temperature to improve selectivity for mono-iodination.
Difficult purification Contamination with starting material.Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material.
Presence of colored impurities.Treat the crude product with a decolorizing agent like activated charcoal. Recrystallization or column chromatography may be necessary.
Step 2: Formylation of 2-Amino-5-iodopyridine

Objective: To synthesize 2-Amino-5-iodopyridine-3-carbaldehyde.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the aldehyde Incomplete reaction.Increase the reaction time or temperature. Ensure the formylating agent (e.g., Vilsmeier-Haack reagent) is freshly prepared and used in sufficient excess.
Decomposition of the product.Work up the reaction under mild conditions. Avoid prolonged exposure to strong acids or bases.
Formation of multiple products Non-selective formylation.Optimize the reaction conditions (solvent, temperature, and stoichiometry) to favor formylation at the desired position.
Hydrolysis of the aldehyde Presence of water during workup or storage.Use anhydrous solvents and reagents. Store the product under an inert atmosphere.
Step 3: Friedländer Annulation

Objective: To synthesize this compound.

Problem Possible Cause(s) Suggested Solution(s)
Reaction fails to proceed Inactive catalyst or harsh reaction conditions.The Friedländer annulation can be catalyzed by acids or bases. Screen different catalysts (e.g., piperidine, L-proline, KOH) and solvents.[1][2]
Low reactivity of the starting materials.Increase the reaction temperature. Microwave irradiation can sometimes accelerate the reaction.
Low product yield Formation of side products.Optimize the reaction temperature and time to minimize the formation of byproducts. Slow addition of one reactant to the other can sometimes improve yields.[1][3]
Product precipitation leading to incomplete reaction.Choose a solvent in which the product has some solubility at the reaction temperature.
Product is highly colored and difficult to purify Formation of polymeric byproducts.Lower the reaction temperature and use a milder catalyst.
Impurities from previous steps.Ensure the purity of the starting aldehyde.
Inconsistent reaction outcome on scale-up Poor heat transfer in a larger reactor.Ensure efficient stirring and temperature control. A jacketed reactor with a thermal fluid is recommended for larger scales.
Exothermic reaction leading to runaway.Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. Consider a semi-batch process where one reactant is added gradually.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for the first step?

A1: Several reagents can be used for the iodination of 2-aminopyridine, including N-iodosuccinimide (NIS) and a mixture of iodine and hydrogen peroxide.[4][5] The choice of reagent may depend on factors such as cost, availability, and safety considerations. NIS is often preferred for its ease of handling and high selectivity.

Q2: How can I monitor the progress of the Friedländer annulation?

A2: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A spot-to-spot comparison of the reaction mixture with the starting materials will indicate the progress of the reaction.

Q3: What are the common side reactions in the Friedländer annulation?

A3: Common side reactions can include self-condensation of the aldehyde or malononitrile, and the formation of polymeric materials, especially at high temperatures. Careful control of reaction conditions is crucial to minimize these side reactions.

Q4: What is the best method for purifying the final product?

A4: Purification of the final product, this compound, will likely involve recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization will need to be determined experimentally.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Iodine and its compounds can be corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The formylation step may involve corrosive reagents like phosphorus oxychloride, which should be handled with extreme care. The final product and intermediates should be treated as potentially toxic, and exposure should be minimized.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodopyridine (Illustrative Protocol)
  • To a stirred solution of 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add N-iodosuccinimide (1.05 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 2-amino-5-iodopyridine.

Step 2: Synthesis of 2-Amino-5-iodopyridine-3-carbaldehyde (Illustrative Protocol)
  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

  • To this reagent, add a solution of 2-amino-5-iodopyridine (1 equivalent) in anhydrous DMF dropwise.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude aldehyde by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Illustrative Protocol)
  • In a round-bottom flask, dissolve 2-amino-5-iodopyridine-3-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add a catalytic amount of a base, such as piperidine or L-proline (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product step Identify the Synthetic Step start->step iodination Iodination Issues step->iodination Step 1 formylation Formylation Issues step->formylation Step 2 annulation Annulation Issues step->annulation Step 3 check_reagents Check Reagent Quality and Stoichiometry iodination->check_reagents formylation->check_reagents annulation->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp purification Review Purification Strategy optimize_temp->purification scale_up Consider Scale-Up Effects (Heat/Mass Transfer) purification->scale_up end Problem Resolved scale_up->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Reactions Involving 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. The content is designed to address specific issues that may be encountered during cross-coupling reactions and to provide alternative catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges with this substrate stem from its electron-deficient nature and the presence of multiple nitrogen atoms. The pyridine-type nitrogens in the naphthyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-withdrawing nitrile group can influence the reactivity of the C-I bond. Common issues include low reaction yields, slow conversion rates, and the formation of side products. Careful selection of the ligand, base, and reaction conditions is crucial for success.

Q2: Are there any general recommendations for selecting a palladium catalyst and ligand for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings with electron-deficient aryl iodides like this compound, using a bulky, electron-rich phosphine ligand is highly recommended. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective for sterically hindered or electron-poor substrates.[2] A common palladium precursor is Pd(PPh₃)₄, but catalyst systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with the appropriate ligand are also widely used.

Q3: Can Nickel catalysts be used as an alternative to Palladium for reactions with this compound?

A3: Yes, nickel-based catalysts are a promising and more economical alternative to palladium for cross-coupling reactions.[3] Nickel catalysts have shown excellent reactivity, especially with challenging substrates. For Suzuki-Miyaura and Buchwald-Hartwig aminations, various nickel complexes with bipyridine or phosphine ligands can be effective.[4] They can be particularly useful for coupling with aryl chlorides, which are generally less reactive than iodides.[3]

Q4: What are the key considerations for performing a Buchwald-Hartwig amination with this iodo-naphthyridine derivative?

A4: The Buchwald-Hartwig amination of halo-naphthyridines requires careful optimization of the catalyst system.[5] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results.[5] The base also plays a crucial role; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The reaction temperature and solvent also need to be optimized for each specific amine coupling partner.

Q5: Are there any phosphine-free catalytic systems that could be effective for Heck reactions with this substrate?

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation by pyridine nitrogen coordination.1. Use a bulky ligand: Employ sterically hindered ligands like XPhos, SPhos, or RuPhos to shield the palladium center.[2] 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome deactivation. 3. Change the palladium precursor: Try different precursors such as Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3.
Slow transmetalation due to electron-deficient boronic acid.1. Use a stronger base: Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate.[2] 2. Add water as a co-solvent: In anhydrous reactions with K₃PO₄, adding a small amount of water can be beneficial.[6]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.1. Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Maintain a strict inert atmosphere: Use Schlenk techniques or a glovebox throughout the reaction setup and duration.
Protodeiodination (loss of iodine) Presence of water or other proton sources.1. Use anhydrous solvents and reagents: Ensure all materials are thoroughly dried before use. 2. Optimize the base: A weaker base might be less prone to promoting this side reaction.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient catalyst system for the specific amine.1. Screen different ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, Josiphos).[7][8] 2. Vary the palladium source: Compare the performance of Pd₂(dba)₃, Pd(OAc)₂, and palladium pre-catalysts. 3. Optimize the base: Strong bases like NaOtBu, KOtBu, or LHMDS are typically required. The choice of cation (Na⁺, K⁺, Li⁺) can influence reactivity.
Steric hindrance from the amine or the naphthyridine substrate.1. Increase reaction temperature: Higher temperatures can overcome the activation barrier for sterically demanding couplings. 2. Use a more active catalyst generation: Newer generation Buchwald pre-catalysts are often more effective for challenging substrates.
Side reaction: Hydrodehalogenation β-hydride elimination from the palladium-amido complex.[7]1. Use a ligand that promotes reductive elimination: Bidentate ligands like BINAP or dppf can sometimes suppress this side reaction.[7] 2. Lower the reaction temperature: This can sometimes disfavor the β-hydride elimination pathway.

Alternative Catalytic Systems

For challenging transformations or to explore more sustainable and cost-effective methods, consider the following alternative catalytic systems:

Reaction Type Alternative Catalyst System Key Advantages Reference Protocol Highlights
Suzuki-Miyaura Coupling Nickel-Based Catalysts More earth-abundant and economical than palladium.[3] Can be effective for unreactive aryl chlorides.[3]Catalyst: NiCl₂(dppp) or in situ generated Ni(0) from NiCl₂ and a reducing agent. Ligand: Tricyclohexylphosphine or bipyridine derivatives.[4] Base: K₃PO₄ or Cs₂CO₃. Solvent: Dioxane or THF.
Buchwald-Hartwig Amination Nickel-Based Catalysts Effective for the amination of aryl chlorides.[3]Precatalyst: An air-stable Ni(II) complex. Amine: Can be used with a broad range of primary and secondary amines.[3]
Heck Reaction Iron-Based Catalysts Low cost, low toxicity, and environmentally friendly.[3]Catalyst: Iron(II) chloride (FeCl₂). Oxidant/Initiator: A radical initiator like t-butyl peroxybenzoate (TBPB) may be required.[3] Solvent: DMSO.
Various C-C and C-N Couplings Photoredox Catalysis Utilizes visible light to initiate catalytic cycles under mild conditions.[3] Can enable unique selectivities.Photocatalyst: Iridium or Ruthenium complexes. Often used in dual catalytic systems with another transition metal like Nickel.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a similar substrate, 2-Amino-4-iodobenzonitrile.[9]

Reaction Setup:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum.

Inert Atmosphere:

  • Evacuate the flask under vacuum and backfill with nitrogen or argon.

  • Repeat this process three times to ensure an inert atmosphere.

Solvent Addition and Reaction:

  • Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure adapted from the amination of halo-1,5-naphthyridines and other aryl halides.[5][8]

Reaction Setup:

  • In a glovebox or under a stream of argon, charge a dry reaction tube with Pd₂(dba)₃ (1-2 mol%), a suitable ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq.).

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.

Workup and Purification:

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L₂(R) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Cause1 Catalyst Deactivation? Start->Cause1 Solution1a Use Bulky Ligand (e.g., XPhos) Cause1->Solution1a Yes Solution1b Increase Catalyst Loading Cause1->Solution1b Yes Cause2 Slow Transmetalation? Cause1->Cause2 No End Improved Yield Solution1a->End Solution1b->End Solution2a Use Stronger Base (e.g., K₃PO₄) Cause2->Solution2a Yes Solution2b Add H₂O co-solvent Cause2->Solution2b Yes Cause2->End No, other issues Solution2a->End Solution2b->End

References

minimizing impurities in the synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile.

I. Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Friedländer Annulation to form the 2-amino-1,8-naphthyridine-3-carbonitrile core.

  • Step 2: Electrophilic Iodination to introduce the iodine atom at the 6-position.

This guide will address potential issues and impurities that may arise in each of these key stages.

II. Troubleshooting Guides & FAQs

Step 1: Friedländer Annulation

FAQ 1: What is the most common method for synthesizing the 2-amino-1,8-naphthyridine-3-carbonitrile precursor?

The most prevalent and efficient method is the Friedländer annulation, which involves the condensation of 2-aminonicotinaldehyde with an active methylene compound, in this case, malononitrile. This reaction is typically catalyzed by a base.

Troubleshooting Guide: Friedländer Annulation

Issue Potential Cause Troubleshooting Steps
Low or No Yield Suboptimal Catalyst: Harsh traditional catalysts (strong acids/bases) can lead to side reactions and lower yields.[1]- Utilize milder and more efficient catalysts such as choline hydroxide (ChOH) in water or basic ionic liquids like 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]).[1] - A study showed that using ChOH as a catalyst can increase the yield of 2-methyl-1,8-naphthyridine to as high as 99%, whereas the absence of a catalyst resulted in no product.[1]
Inappropriate Solvent: The reaction medium significantly affects the outcome.- Consider using water as an environmentally friendly and effective solvent, especially with a water-soluble catalyst like ChOH.[1] - Solvent-free conditions using an ionic liquid as both catalyst and solvent can also yield excellent results.[1]
Incorrect Reaction Temperature: The reaction can be highly sensitive to temperature.[1]- For ChOH-catalyzed reactions in water, an optimal temperature of 50°C has been reported.[1] - For reactions using basic ionic liquids like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1]
Impure Starting Materials: Impurities in 2-aminonicotinaldehyde or malononitrile can inhibit the reaction.- Ensure the purity of starting materials through appropriate purification techniques (e.g., recrystallization, column chromatography) before use.
Formation of Multiple Products (Poor Regioselectivity) Use of Unsymmetrical Ketones (if applicable): While malononitrile is symmetrical, using unsymmetrical active methylene compounds can lead to different isomers.- The choice of catalyst can control regioselectivity. For instance, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to provide high regioselectivity for 2-substituted 1,8-naphthyridines.
Slow Reaction Rate Insufficient Catalyst or Low Temperature: The reaction kinetics may be slow under the chosen conditions.- Increase the catalyst loading, but be mindful of potential side reactions. - Gradually increase the reaction temperature while monitoring the reaction progress by Thin-Layer Chromatography (TLC).
Difficult Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, catalyst, and byproducts can complicate isolation.- Opt for a reaction system that simplifies work-up. For example, in the ChOH-catalyzed reaction in water, the product often precipitates upon cooling and can be isolated by filtration.[1] - For solvent-free reactions with a reusable catalyst, the catalyst can be removed by filtration after dissolving the crude product in a suitable solvent.
Step 2: Electrophilic Iodination

FAQ 2: What is a common method for the iodination of the 2-amino-1,8-naphthyridine-3-carbonitrile core?

A frequently used method for the iodination of electron-rich aromatic and heteroaromatic compounds is electrophilic iodination using molecular iodine in the presence of a silver salt, such as silver sulfate (Ag₂SO₄).[2] The silver salt acts as a halogen activator.

Troubleshooting Guide: Electrophilic Iodination

Issue Potential Cause Troubleshooting Steps
Low Yield of Mono-iodinated Product Incomplete Reaction: Insufficient reaction time or inadequate activation of iodine.- Monitor the reaction closely using TLC to determine the optimal reaction time. - Ensure the silver salt is of high quality and used in the correct stoichiometric amount.
Formation of Di-iodinated Byproduct: Over-iodination of the naphthyridine ring.- Carefully control the stoichiometry of iodine. Use of a slight excess may be necessary, but a large excess should be avoided. - Consider lowering the reaction temperature to improve selectivity for mono-iodination.
Decomposition of Starting Material or Product: The reaction conditions may be too harsh.- If decomposition is observed, try a milder iodinating agent or perform the reaction at a lower temperature.
Presence of Unreacted Starting Material Insufficient Iodinating Agent: Not enough electrophilic iodine is generated to fully convert the starting material.- Ensure that the iodine and silver salt are present in at least stoichiometric amounts. A slight excess may be required for full conversion.
Difficult Purification Similar Polarity of Products: The desired mono-iodinated product, di-iodinated byproduct, and starting material may have similar polarities, making chromatographic separation challenging.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. - Recrystallization from a suitable solvent system could be an effective method to purify the desired product, provided there is a significant difference in solubility.
Poor Regioselectivity (Iodination at other positions) Steric and Electronic Factors: While the 6-position is often favored, iodination at other positions on the naphthyridine ring is possible.- The regioselectivity of electrophilic substitution on 1,8-naphthyridines is influenced by the directing effects of the existing substituents (the amino and cyano groups). The use of specific catalysts or directing groups might be necessary to achieve high regioselectivity, though this is a more advanced approach.

III. Quantitative Data Summary

The following tables provide a summary of reported reaction conditions and yields for the Friedländer synthesis of 1,8-naphthyridine derivatives, which can serve as a baseline for optimizing the synthesis of the 2-amino-1,8-naphthyridine-3-carbonitrile precursor.

Table 1: Choline Hydroxide (ChOH) Catalyzed Friedländer Synthesis in Water [3][4]

ReactantsCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
2-aminonicotinaldehyde, Acetone150699
2-aminonicotinaldehyde, Cyclohexanone150698
2-aminonicotinaldehyde, Acetophenone150895

Table 2: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) Catalyzed Solvent-Free Friedländer Synthesis [3]

ReactantsCatalystConditionsTime (min)Yield (%)
2-aminonicotinaldehyde, AcetoneCeCl₃·7H₂OGrinding, Room Temp.394
2-aminonicotinaldehyde, CyclohexanoneCeCl₃·7H₂OGrinding, Room Temp.492
2-aminonicotinaldehyde, AcetophenoneCeCl₃·7H₂OGrinding, Room Temp.590

Table 3: Microwave-Assisted Friedländer Synthesis with DABCO [3]

ReactantsCatalystConditionsTime (min)Yield (%)
2-aminonicotinaldehyde, AcetoneDABCOMicrowave Irradiation296
2-aminonicotinaldehyde, CyclohexanoneDABCOMicrowave Irradiation395
2-aminonicotinaldehyde, AcetophenoneDABCOMicrowave Irradiation492

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-1,8-naphthyridine-3-carbonitrile (Friedländer Annulation)

This protocol is a generalized procedure based on efficient and environmentally benign methods.

Materials:

  • 2-aminonicotinaldehyde

  • Malononitrile

  • Choline hydroxide (ChOH)

  • Deionized water

  • Ethanol (for washing)

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq) and malononitrile (1.0 eq).

  • Add deionized water to the flask.

  • Add choline hydroxide (1-2 mol%).

  • Stir the mixture at 50°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain 2-amino-1,8-naphthyridine-3-carbonitrile.

Protocol 2: Synthesis of this compound (Electrophilic Iodination)

This protocol is a general procedure for the iodination of an activated heteroaromatic ring.

Materials:

  • 2-amino-1,8-naphthyridine-3-carbonitrile

  • Iodine (I₂)

  • Silver sulfate (Ag₂SO₄)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Sodium thiosulfate solution

  • Brine

Procedure:

  • Dissolve 2-amino-1,8-naphthyridine-3-carbonitrile (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask protected from light.

  • Add silver sulfate (1.0-1.2 eq) to the solution.

  • Slowly add a solution of iodine (1.0-1.2 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

V. Visualized Workflows and Logic

Synthesis_Workflow cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Electrophilic Iodination start1 2-aminonicotinaldehyde + Malononitrile reaction1 Reaction with Catalyst (e.g., ChOH in Water) start1->reaction1 workup1 Work-up (Filtration/Washing) reaction1->workup1 product1 2-amino-1,8-naphthyridine-3-carbonitrile workup1->product1 start2 2-amino-1,8-naphthyridine-3-carbonitrile product1->start2 reaction2 Reaction with I₂ and Ag₂SO₄ start2->reaction2 workup2 Work-up and Purification reaction2->workup2 product2 This compound workup2->product2 Troubleshooting_Logic cluster_friedlander Friedländer Annulation Issues cluster_iodination Iodination Issues start Low Yield or Impure Product? q_catalyst Is the catalyst optimal? start->q_catalyst Step 1 q_overiodination Di-iodinated product observed? start->q_overiodination Step 2 s_catalyst Consider ChOH or ionic liquids. q_catalyst->s_catalyst No q_temp Is the temperature correct? q_catalyst->q_temp Yes s_temp Optimize temperature (e.g., 50-80°C). q_temp->s_temp No s_overiodination Reduce iodine stoichiometry. q_overiodination->s_overiodination Yes q_unreacted Unreacted starting material? q_overiodination->q_unreacted No s_unreacted Check stoichiometry of I₂ and Ag₂SO₄. q_unreacted->s_unreacted Yes

References

Validation & Comparative

1H and 13C NMR Characterization of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a comparative framework for the ¹H and ¹³C NMR characterization of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. However, a thorough search of scientific literature and chemical databases did not yield specific, publicly available ¹H and ¹³C NMR spectral data for this compound.

While the existence of this compound is confirmed, with a registered CAS number of 578007-69-9, detailed experimental NMR data remains elusive in the searched literature. To provide a valuable resource for researchers working with similar scaffolds, this guide presents a compilation of ¹H and ¹³C NMR data for structurally related 1,8-naphthyridine derivatives. This comparative data can serve as a reference for predicting the expected chemical shifts and understanding the influence of substituent effects on the NMR spectra of this class of compounds.

Comparative NMR Data of 1,8-Naphthyridine Derivatives

The following tables summarize the ¹H and ¹³C NMR data for various substituted 1,8-naphthyridine-3-carbonitrile analogues. This information can be instrumental in the analysis and interpretation of the NMR spectra of novel derivatives, including the target compound, once the data becomes available.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected 1,8-Naphthyridine Derivatives in DMSO-d₆

Compound/ProtonH-4H-5H-7Other Protons
2-Amino-1,8-naphthyridine-3-carbonitrile (Predicted) ~8.5-8.8 (s)~7.5-7.8 (m)~8.8-9.1 (m)NH₂: ~7.0-7.5 (br s)
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 8.99 (m)7.47 (dd)8.33 (dd)Piperazine: 3.67-3.85 (m)
2-(4-(2-Chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 8.99 (m)7.47 (dd)8.33 (dd)CH₂Cl: 4.48 (s), Piperazine: 3.67-3.85 (m)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected 1,8-Naphthyridine Derivatives in DMSO-d₆

Compound/CarbonC-2C-3C-4C-4aC-5C-6C-7C-8C-8aCNOther Carbons
2-Amino-1,8-naphthyridine-3-carbonitrile (Predicted) ~160-162~90-95~150-155~120-125~130-135~115-120~145-150-~155-160~115-120-
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 161.7898.87156.40120.86137.84118.40148.88-158.29116.84Piperazine: 45.48, 50.46

Experimental Protocols

While the specific experimental protocol for acquiring the NMR data of this compound is not available, a general procedure for the NMR analysis of 1,8-naphthyridine derivatives is provided below. This protocol can be adapted for the target compound.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of the 1,8-naphthyridine derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard proton experiment is performed. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Structural Elucidation Workflow

The process of characterizing a novel compound like this compound using NMR spectroscopy follows a logical workflow.

cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Analysis synthesis Synthesis of 2-Amino-6-iodo- 1,8-naphthyridine-3-carbonitrile purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep nmr_acquisition 1H and 13C NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) data_processing->spectral_interpretation structure_elucidation Structure Elucidation & Verification spectral_interpretation->structure_elucidation comparison comparison structure_elucidation->comparison Comparison with Related Compounds

Caption: Workflow for the NMR characterization of a novel compound.

Concluding Remarks

The lack of publicly available ¹H and ¹³C NMR data for this compound highlights a gap in the current scientific literature. The comparative data and general experimental protocols provided in this guide are intended to assist researchers in the characterization of this and other related 1,8-naphthyridine derivatives. The publication of the complete NMR characterization of the title compound would be a valuable contribution to the field of medicinal and materials chemistry.

Mass Spectrometry Analysis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometry analysis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile and its derivatives. Due to the limited availability of direct mass spectral data for the parent compound in publicly accessible literature, this guide synthesizes information from the analysis of closely related 1,8-naphthyridine derivatives and general principles of mass spectrometry for halogenated heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the 1,8-naphthyridine scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. Mass spectrometry is a critical analytical technique for the characterization of these molecules, enabling the confirmation of molecular weight and elucidation of structural features through fragmentation analysis.

Predicted Mass Spectrometry Data

Based on the chemical structure of this compound (C₉H₅IN₄), the predicted monoisotopic mass and major isotopic peaks are presented below. These values serve as a reference for experimental data.

ParameterPredicted Value
Molecular Formula C₉H₅IN₄
Monoisotopic Mass 295.9613 g/mol
[M+H]⁺ (protonated) 296.9686 m/z
Major Isotope Peak [M]⁺ at 295.96 m/z
Iodine Isotope ¹²⁷I (100% abundance)

Mass Spectrometry of 1,8-Naphthyridine Derivatives: A Comparative Analysis

While specific data for the target iodo-compound is scarce, analysis of related 1,8-naphthyridine-3-carbonitrile derivatives from the literature provides insights into expected mass spectrometric behavior.

Derivative ClassIonization MethodObserved [M+H]⁺ (m/z)Key Observations
Chloro-1,8-naphthyridine-3-carbonitrile analoguesESIVariesObservation of a characteristic 1:3 isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl) is a key diagnostic feature.[1]
Phenyl-substituted 1,8-naphthyridinesESI-MSVariesFragmentation often involves cleavage of the bond linking the phenyl group to the naphthyridine core.
Amino-substituted 1,8-naphthyridinesESI-MS/MSVariesCommon fragmentation pathways include the loss of ammonia (NH₃) or cleavage of substituents on the amino group.

Experimental Protocols

A generalized protocol for the mass spectrometry analysis of 1,8-naphthyridine derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is provided below. This protocol can be adapted for the analysis of this compound.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis.

LC-MS Parameters
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for positive ion mode), is a typical starting point.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds due to the presence of basic nitrogen atoms.

    • Scan Mode: Full scan mode to detect the protonated molecule [M+H]⁺.

    • Mass Range: A range of m/z 100-1000 is typically sufficient.

    • MS/MS Analysis: For structural elucidation, a product ion scan of the [M+H]⁺ ion can be performed to observe fragmentation patterns. Collision-Induced Dissociation (CID) is a common fragmentation technique.

Expected Fragmentation Pathways

For this compound, the following fragmentation pathways in MS/MS analysis can be hypothesized based on the fragmentation of similar heterocyclic and iodinated compounds:

  • Loss of Iodine: A prominent fragmentation pathway is often the homolytic or heterolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•, 127 Da) or an iodide ion (I⁻).

  • Loss of HCN: The cyano group (-CN) can be eliminated as hydrogen cyanide (HCN, 27 Da).

  • Loss of NH₃: The amino group (-NH₂) can be lost as ammonia (NH₃, 17 Da).

  • Ring Cleavage: Fragmentation of the naphthyridine ring system can lead to a series of smaller fragment ions.

Visualizing the Mass Spectrometry Workflow and Fragmentation

To illustrate the general process and potential fragmentation, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Compound 2-Amino-6-iodo- 1,8-naphthyridine-3-carbonitrile Solution Dilute Solution (e.g., in Methanol/Acetonitrile) Compound->Solution LC Liquid Chromatography (Separation) Solution->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer (m/z Measurement) ESI->MS Detector Detector MS->Detector Spectrum Mass Spectrum ([M+H]⁺) Detector->Spectrum Fragmentation Fragmentation Pattern (MS/MS) Spectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: General workflow for LC-MS analysis of this compound.

Fragmentation_Pathway Parent [M+H]⁺ m/z 296.97 Frag1 Loss of I• (-127 Da) Parent->Frag1 Frag2 Loss of HCN (-27 Da) Parent->Frag2 Frag3 Loss of NH₃ (-17 Da) Parent->Frag3 Ion1 [C₉H₅N₄]⁺ m/z 169.05 Frag1->Ion1 Ion2 [C₈H₅N₃]⁺ m/z 143.05 Frag2->Ion2 Ion3 [C₉H₂IN₂]⁺ m/z 279.94 Frag3->Ion3

Caption: Hypothesized fragmentation pathways for protonated this compound.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound and its derivatives. Researchers are encouraged to use this information as a starting point for method development and data interpretation, optimizing experimental conditions for their specific instrumentation and analytical goals.

References

A Comparative Study of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile with other Iodo-substituted Heterocycles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The iodo-substituted heterocyclic core is a cornerstone in medicinal chemistry and materials science, offering a reactive handle for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond, being the most reactive among the halogens, facilitates efficient carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions. This guide focuses on the utility of these building blocks in four major classes of palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Synthesis of Iodo-Substituted Heterocycles

The synthesis of iodo-substituted heterocycles can be achieved through various methods, including electrophilic iodination and metal-assisted halogen exchange reactions. For the target molecule, a plausible synthetic route is outlined below, drawing from established methodologies for the synthesis of functionalized 1,8-naphthyridines.

cluster_synthesis General Synthetic Workflow for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile Start 2-Aminonicotinaldehyde Step1 Friedländer Annulation (with malononitrile) Start->Step1 1. Intermediate1 2-Amino-1,8-naphthyridine-3-carbonitrile Step1->Intermediate1 Yields a key intermediate Step2 Iodination (e.g., with N-Iodosuccinimide) Intermediate1->Step2 2. Product This compound Step2->Product Forms the target iodo-heterocycle cluster_catalytic_cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-I) Pd0->OxAdd 1. Intermediate R-Pd(II)-I Intermediate OxAdd->Intermediate Forms key intermediate Transmetal Transmetalation (Suzuki) or Carbopalladation (Heck) or Amine Coordination (Buchwald) Intermediate->Transmetal 2. RedElim Reductive Elimination Transmetal->RedElim 3. RedElim->Pd0 Regenerates catalyst Product R-Nu Product RedElim->Product Forms desired product cluster_workflow General Experimental Workflow for Cross-Coupling Setup Reaction Setup (Iodo-heterocycle, Coupling Partner, Base, Solvent) Degas Degassing (e.g., with Argon or Nitrogen) Setup->Degas Catalyst Addition of Pd Catalyst and Ligand Degas->Catalyst Reaction Heating and Stirring Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Comparative Analysis of the X-ray Crystal Structure of 2-Amino-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. While the specific crystal structure for this compound is not publicly available, this document presents data for structurally similar compounds within the 1,8-naphthyridine family, offering valuable insights for drug design and development. The 1,8-naphthyridine scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Comparison of Crystallographic Data

To provide a basis for structural comparison, the following tables summarize key crystallographic data for two related 1,8-naphthyridine derivatives: 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate and 2-Amino-7-chloro-1,8-naphthyridine, alongside a similarly substituted pyridine derivative, 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. These compounds share key structural motifs with the target molecule and serve as valuable comparators.

Table 1: Crystal Data and Structure Refinement

Parameter7-Amino-1,8-naphthyridin-2(1H)-one monohydrate[2]2-Amino-7-chloro-1,8-naphthyridine[3]2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile[4][5]
Formula C₈H₇N₃O·H₂OC₈H₆ClN₃C₂₂H₁₅N₃
Formula Weight 179.18Not Provided321.37
Crystal System MonoclinicNot ProvidedMonoclinic
Space Group P2₁/cNot ProvidedC2/c
a (Å) 9.5413 (9)Not Provided11.799 (2)
b (Å) 17.1560 (16)Not Provided17.284 (3)
c (Å) 4.9954 (4)Not Provided17.492 (4)
α (°) 90Not Provided90
β (°) 95.19 (2)Not Provided98.26 (3)
γ (°) 90Not Provided90
Volume (ų) 814.34 (13)Not Provided3530.2 (12)
Z 4Not Provided8
Temperature (K) 113293293
Radiation Mo KαNot ProvidedMo Kα
R-factor Not Provided0.0360.066
wR-factor Not Provided0.1080.180

Experimental Protocols

The determination of crystal structures involves a standardized workflow. Below are the general methodologies employed for single-crystal X-ray diffraction studies, as exemplified by the analysis of 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile.[4]

Synthesis and Crystallization

The synthesis of 1,8-naphthyridine derivatives often involves multi-step reactions. For instance, one common route is the Friedländer annulation, which condenses a 2-aminonicotinaldehyde with a compound containing a reactive methylene group.[6][7] The synthesis of various 2-amino-1,8-naphthyridine-3-carbonitrile analogues has been reported, highlighting the versatility of this scaffold for creating diverse chemical libraries.[8][9]

For X-ray analysis, single crystals of high quality are required. A typical procedure for obtaining such crystals is slow evaporation of a saturated solution of the compound in a suitable solvent. For example, crystals of 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile were grown by slowly evaporating a methanol solution at room temperature over several days.[4]

Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer, such as a Bruker APEX CCD or an Enraf–Nonius CAD-4.[2][4] The crystal is mounted and maintained at a specific temperature, often a cryogenic temperature like 113 K, to minimize thermal vibrations.[2]

The collected diffraction data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for structure solution and refinement.[4]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation (e.g., CIF check) StructureRefinement->Validation Publication Publication/Deposition Validation->Publication

Caption: Experimental workflow for single-crystal X-ray structure determination.

Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis

The structural information obtained from X-ray crystallography is crucial for understanding the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives. The precise arrangement of atoms, including the positions of the amino, iodo, and carbonitrile groups, dictates how the molecule interacts with its biological targets. The diagram below illustrates a hypothetical SAR based on the known biological activities of this class of compounds.

sar_hypothesis cluster_molecule 2-Amino-1,8-naphthyridine Core cluster_interaction Biological Target Interaction cluster_activity Biological Activity Core 1,8-Naphthyridine Scaffold Target Protein Binding Pocket Amino 2-Amino Group (H-bond donor) HBond Hydrogen Bonding Amino->HBond forms Carbonitrile 3-Carbonitrile Group (Polar interaction) Polar Polar/Electrostatic Interaction Carbonitrile->Polar enables Substituent 6-Iodo Group (Modulates lipophilicity, potential halogen bonding) Hydrophobic Hydrophobic/Halogen Bonding Substituent->Hydrophobic facilitates Activity Enhanced Biological Activity (e.g., Antimicrobial, Anticancer) Target->Activity leads to HBond->Target Polar->Target Hydrophobic->Target

Caption: Hypothetical structure-activity relationship for 2-amino-1,8-naphthyridine derivatives.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the validation of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a key intermediate in pharmaceutical development. While specific validated methods for this compound are not publicly available, this document outlines the principles and practices for establishing and validating such methods, drawing upon established analytical techniques for similar 1,8-naphthyridine derivatives and adhering to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2]

Introduction to Analytical Method Validation

Analytical method validation is a critical process in the pharmaceutical industry that provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This ensures the reliability, accuracy, and consistency of test results for raw materials, intermediates, and finished products.[1] Key parameters for method validation, as stipulated by ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

dot

G General Workflow for Analytical Method Validation A Define Analytical Method's Purpose (e.g., Assay, Impurity Profiling) B Method Development & Optimization A->B C Prepare Validation Protocol B->C D Conduct Validation Experiments C->D E Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) D->E F Analyze Data & Compare with Acceptance Criteria E->F G Prepare Validation Report F->G H Method Implementation for Routine QC G->H

Caption: General Workflow for Analytical Method Validation.

Comparative Overview of Analytical Methods

For a compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable analytical techniques for quantitative analysis and impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirmation.

Table 1: Comparison of Key Analytical Methods
FeatureHPLC-UVLC-MSNMR Spectroscopy
Primary Use Assay, Impurity QuantificationImpurity Identification, Quantification, Trace AnalysisStructural Confirmation, Purity Assessment
Selectivity Good to ExcellentExcellentExcellent (for structure)
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)Low (mg/mL)
Quantitative Capability ExcellentGood to ExcellentSemi-quantitative to Quantitative (with standards)
Instrumentation Cost ModerateHighVery High
Typical Application Routine quality control, stability studiesIdentification of unknown impurities, metabolite studiesCharacterization of reference standards, final product confirmation

Recommended Analytical Methods and Validation Parameters

Based on the common practices for related heterocyclic compounds, the following section details the proposed analytical methods and the necessary validation parameters.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the assay and determination of impurities in pharmaceutical substances.

Experimental Protocol (Hypothetical):

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength of maximum absorbance should be selected.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

Validation Parameters and Typical Acceptance Criteria:

ParameterTypical Acceptance Criteria
System Suitability %RSD of peak area < 2.0% for replicate injections.[2]
Specificity The peak for the analyte should be pure and free from interference from placebo, and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range Typically 80% to 120% of the test concentration for assay.[3]
Accuracy %Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small variations in method parameters (e.g., flow rate, temperature).
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and quantification of impurities, especially at trace levels. The structures of 1,8-naphthyridine-3-carbonitrile derivatives have been confirmed using LC-MS.[4][5][6]

Experimental Protocol (Hypothetical):

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[7]

  • LC Conditions: Similar to the HPLC-UV method, but using MS-compatible mobile phases (e.g., formic acid or ammonium formate instead of non-volatile buffers).

  • MS Conditions: The mass spectrometer would be operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) is a critical parameter for confirming the molecular weight.[7]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile at a concentration of approximately 1 µg/mL.[7]

Validation Parameters:

The validation parameters for an LC-MS method are similar to those for HPLC-UV, with a particular emphasis on selectivity and sensitivity (LOD and LOQ).

dot

G Method Selection and Validation Pathway A Define Analytical Need (e.g., Purity Assay, Impurity ID) B Initial Method Screening (HPLC, LC-MS, GC) A->B C Is the analyte volatile & thermally stable? B->C D Consider GC-MS C->D Yes E Focus on HPLC / LC-MS C->E No F Method Development & Optimization D->F E->F G Full Method Validation (ICH Guidelines) F->G H Is the method for routine QC? G->H I Transfer to QC Lab H->I Yes J Use for Characterization / R&D H->J No

Caption: Method Selection and Validation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural confirmation of this compound. The structures of similar 1,8-naphthyridine derivatives have been analyzed and confirmed using ¹H NMR and ¹³C NMR.[4][5][6]

Experimental Protocol (Hypothetical):

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be used for complete structural assignment.

While NMR is primarily a qualitative technique for structural elucidation, it can be used for quantitative purposes (qNMR) with the use of an internal standard of known purity and concentration.

Conclusion

The validation of analytical methods for this compound is a crucial step to ensure the quality and consistency of this pharmaceutical intermediate. Although specific validated methods are not publicly available, this guide provides a framework for developing and validating robust HPLC-UV and LC-MS methods based on established scientific principles and regulatory expectations. The combination of these techniques, along with NMR for structural confirmation, will provide a comprehensive analytical strategy for this compound. It is essential that all validation experiments are meticulously documented in a validation plan and a final validation report.[1][8]

References

Navigating the Synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile: A Comparative Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a critical endeavor. This guide provides a comparative analysis of two plausible, albeit hypothetical, synthetic routes to 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a molecule of interest for its potential applications in medicinal chemistry. The routes are constructed based on established synthetic methodologies for analogous 1,8-naphthyridine derivatives, offering a valuable resource for researchers in the field.

This publication presents a detailed examination of two primary strategies: the construction of the 1,8-naphthyridine core from a pre-iodinated pyridine precursor (Route A) and the late-stage iodination of a pre-formed 2-amino-1,8-naphthyridine-3-carbonitrile scaffold (Route B). Each route is evaluated based on potential efficacy, with estimated yields and reaction conditions drawn from analogous transformations reported in the chemical literature.

Route A: Convergent Synthesis via Friedländer Annulation

This approach focuses on the initial synthesis of a key building block, 2-amino-5-iodopyridine, followed by the construction of the second ring to form the 1,8-naphthyridine system.

Diagram of Proposed Synthetic Pathway: Route A

Route_A 2-Aminopyridine 2-Aminopyridine 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine 2-Aminopyridine->2-Amino-5-iodopyridine Iodination Target_Molecule This compound 2-Amino-5-iodopyridine->Target_Molecule Friedländer Annulation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Target_Molecule

Caption: Proposed convergent synthesis (Route A).

Route B: Linear Synthesis with Late-Stage Iodination

This strategy involves the initial synthesis of the 2-amino-1,8-naphthyridine-3-carbonitrile core, followed by a regioselective iodination at the 6-position as a final step.

Diagram of Proposed Synthetic Pathway: Route B

Route_B 2-Aminopyridine 2-Aminopyridine 2-Amino-1,8-naphthyridine-3-carbonitrile 2-Amino-1,8-naphthyridine-3-carbonitrile 2-Aminopyridine->2-Amino-1,8-naphthyridine-3-carbonitrile Friedländer Annulation Target_Molecule This compound 2-Amino-1,8-naphthyridine-3-carbonitrile->Target_Molecule Regioselective Iodination Active Methylene Compound Active Methylene Compound Active Methylene Compound->2-Amino-1,8-naphthyridine-3-carbonitrile

Caption: Proposed linear synthesis (Route B).

Comparative Analysis of Synthetic Routes

The following table summarizes the key reaction steps, proposed reagents and conditions, and estimated yields for each route, based on analogous reactions found in the literature.

StepRoute AEstimated Yield (%)Route BEstimated Yield (%)
1 Iodination of 2-Aminopyridine: Reagents: I₂, H₂O₂Solvent: WaterTemp: RT to 80°C85-95Friedländer Annulation: Reagents: 2-Aminopyridine, Ethyl (ethoxymethylene)cyanoacetateCatalyst: PiperidineSolvent: EthanolTemp: Reflux70-85
2 Friedländer Annulation: Reagents: 2-Amino-5-iodopyridine, Ethyl (ethoxymethylene)cyanoacetateCatalyst: PiperidineSolvent: EthanolTemp: Reflux70-85Regioselective Iodination: Reagents: N-Iodosuccinimide (NIS)Solvent: Acetonitrile or DMFTemp: RT to 60°C50-70 (Estimated)
Overall Estimated Yield 60-80% 35-60%

Experimental Protocols (Hypothetical)

Route A: Step 1 - Synthesis of 2-Amino-5-iodopyridine

To a solution of 2-aminopyridine (10.0 g, 106 mmol) in water (50 mL) is added iodine (27.0 g, 106 mmol) portionwise with stirring at room temperature. The mixture is then heated to 80°C. A 30% aqueous solution of hydrogen peroxide (12.0 mL, 117 mmol) is added dropwise over 30 minutes. The reaction is stirred at 80°C for 2 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-5-iodopyridine.

Route A: Step 2 & Route B: Step 1 - Synthesis of 2-Amino-(6-iodo)-1,8-naphthyridine-3-carbonitrile via Friedländer Annulation

A mixture of the corresponding 2-aminopyridine derivative (2-amino-5-iodopyridine for Route A, or 2-aminopyridine for Route B) (10 mmol), ethyl (ethoxymethylene)cyanoacetate (11 mmol), and piperidine (1 mmol) in absolute ethanol (50 mL) is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired 2-amino-(6-iodo)-1,8-naphthyridine-3-carbonitrile or 2-amino-1,8-naphthyridine-3-carbonitrile.

Route B: Step 2 - Regioselective Iodination of 2-Amino-1,8-naphthyridine-3-carbonitrile

To a solution of 2-amino-1,8-naphthyridine-3-carbonitrile (10 mmol) in acetonitrile (50 mL) is added N-iodosuccinimide (11 mmol) at room temperature. The reaction mixture is stirred at 60°C for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound. The regioselectivity of this reaction is predicted based on the directing effects of the amino group, although further experimental verification is required.

Discussion

Route A offers a potentially more efficient and convergent approach. The key intermediate, 2-amino-5-iodopyridine, is readily accessible in high yield through direct iodination of 2-aminopyridine. The subsequent Friedländer annulation is a well-established method for the synthesis of 1,8-naphthyridines. This route benefits from introducing the iodine atom early in the sequence, potentially avoiding issues with regioselectivity in the final step.

Route B presents a more linear strategy. While the initial synthesis of the 2-amino-1,8-naphthyridine-3-carbonitrile core is straightforward, the final iodination step is the critical and most uncertain part of this route. The directing effects of the amino and cyano groups on the naphthyridine ring would need to be carefully considered to achieve the desired 6-iodo isomer. Electrophilic substitution on such a system could potentially lead to a mixture of isomers, which would necessitate a challenging purification process and likely result in a lower overall yield.

Conclusion

While both proposed routes offer viable pathways to the target molecule, Route A appears to be the more promising strategy due to its convergent nature and the higher predictability of the reaction outcomes, particularly concerning the placement of the iodine substituent. The late-stage iodination in Route B introduces a significant risk of poor regioselectivity, which could impact the overall efficiency of the synthesis. This comparative guide serves as a foundational tool for researchers embarking on the synthesis of this compound and related compounds, providing a solid basis for further experimental investigation and optimization.

cytotoxicity assays for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Methodologies and Performance Data for Researchers and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects. The evaluation of the cytotoxic potential of novel 1,8-naphthyridine derivatives is a critical step in the drug discovery pipeline. This guide provides a comparative overview of common cytotoxicity assays utilized for this class of compounds, supported by experimental data from published studies. While specific data for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile was not prominently available in the reviewed literature, this guide focuses on structurally related 1,8-naphthyridine derivatives, offering a valuable reference for researchers working on this chemical series.

Data Presentation: In Vitro Cytotoxicity of 1,8-Naphthyridine Derivatives

The cytotoxic activity of various 1,8-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several 1,8-naphthyridine derivatives from different studies.

Compound ID/ReferenceDerivative TypeCancer Cell LineIC50 (µM)Cytotoxicity Assay
Compound 47[1][2] Halogen substituted 1,8-naphthyridine-3-caboxamideMIAPaCa (Pancreatic)0.41Not Specified
K-562 (Leukemia)0.77Not Specified
Compound 36[1][2] Halogen substituted 1,8-naphthyridine-3-caboxamidePA-1 (Ovarian)1.19Not Specified
Compound 29[1][2] Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41Not Specified
SW620 (Colon)1.4Not Specified
Compound 12[3] 1,8-naphthyridine-3-carboxamideHBL-100 (Breast)1.37Not Specified
Compound 17[3] 1,8-naphthyridine-3-carboxamideKB (Oral)3.7Not Specified
Compound 22[3] 1,8-naphthyridine-3-carboxamideSW-620 (Colon)3.0Not Specified
Compound 16[4] Naphthyridine derivativeHeLa (Cervical)0.7MTT Assay
HL-60 (Leukemia)0.1MTT Assay
PC-3 (Prostate)5.1MTT Assay
Compound 15[5][6] Substituted 1,8-naphthyridineEhrlich Ascites CarcinomaNot Specified (Best Activity)Not Specified

Experimental Protocols: Common Cytotoxicity Assays

The following are detailed methodologies for commonly employed cytotoxicity assays in the evaluation of 1,8-naphthyridine derivatives.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Principle: This assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow water-soluble tetrazolium salt MTT into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate for 48 hours at 37°C in a 5% CO₂ incubator.[8]

    • Compound Treatment: After incubation, treat the cells with various concentrations of the test compounds and incubate for an additional 24 hours.[8]

    • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[8]

    • Formazan Solubilization: Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formed purple formazan crystals.[8]

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright-pink aminoxanthene dye with two sulfonic groups that can bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

    • Cell Fixation: After the incubation period, discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • Washing: Wash the plates five times with tap water to remove TCA.

    • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

    • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

3. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan. The amount of formazan is proportional to the amount of LDH released, which is an indicator of cell lysis.

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Sample Collection: After the treatment period, centrifuge the plate and collect the cell-free supernatant.

    • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Mandatory Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the workflow of a typical cytotoxicity assay and a conceptual signaling pathway that could be modulated by 1,8-naphthyridine derivatives.

Cytotoxicity_Assay_Workflow General Workflow of an In Vitro Cytotoxicity Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24-72 hours) B->C D Addition of Assay Reagent (e.g., MTT, SRB, LDH substrate) C->D E Incubation (for color development) D->E F Signal Detection (Absorbance/Fluorescence) E->F G Data Analysis (IC50 Determination) F->G

Caption: A diagram illustrating the sequential steps of a typical in vitro cytotoxicity assay.

Signaling_Pathway_Inhibition Hypothetical Inhibition of a Pro-Survival Signaling Pathway cluster_0 Hypothetical Inhibition of a Pro-Survival Signaling Pathway cluster_1 Hypothetical Inhibition of a Pro-Survival Signaling Pathway A Growth Factor Receptor B Kinase Cascade (e.g., MAPK/ERK) A->B C Transcription Factors (e.g., AP-1, NF-κB) B->C D Gene Expression (Pro-survival & Proliferation) C->D F Apoptosis D->F Inhibition of survival leads to E 1,8-Naphthyridine Derivative E->B Inhibition

Caption: A conceptual diagram of a signaling pathway potentially inhibited by 1,8-naphthyridine derivatives.

References

In Silico Docking Analysis of 1,8-Naphthyridine-3-Carbonitrile Derivatives and Alternatives Targeting the Enoyl-Acyl Carrier Protein Reductase (InhA) of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the in silico docking performance of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile and its derivatives against the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis. The performance of these compounds is compared with other known InhA inhibitors, offering insights for researchers, scientists, and professionals engaged in the development of novel anti-tubercular agents. The data presented is compiled from various studies to provide a comprehensive overview of binding affinities and interaction patterns.

Comparative Docking Performance

The binding affinities of various 1,8-naphthyridine-3-carbonitrile derivatives and other known inhibitors against the InhA enzyme (PDB ID: 4TZK) are summarized below. The docking scores, representing the predicted binding energy in kcal/mol, indicate the strength of the interaction between the ligand and the protein. A more negative score suggests a stronger binding affinity.

Compound ClassCompoundDocking SoftwareDocking Score (kcal/mol)
1,8-Naphthyridine-3-Carbonitrile Derivatives ANA-12Schrodinger Glide-8.424[1]
Co-crystal LigandSchrodinger Glide-11.08[1]
Alternative InhA Inhibitors Pteleoellagic acidAutoDock Vina-8.4
Ellagic acidAutoDock Vina-7.8
Isonicotinic-acyl-NADHAutoDock Vina-11.7
Indolizine Derivative 4aMOE-7.23
Indolizine Derivative 4bMOE-7.56
Indolizine Derivative 4cMOE-7.89

Experimental Protocols

Detailed methodologies for the in silico docking experiments cited in this guide are provided below. These protocols are essential for reproducing and building upon the presented findings.

Docking of 1,8-Naphthyridine-3-Carbonitrile Derivatives (Schrodinger Glide)

A molecular docking study was performed to understand the binding pattern of 1,8-naphthyridine-3-carbonitrile derivatives within the active site of the InhA enzyme.[1]

  • Protein Preparation : The crystal structure of the InhA enzyme from Mycobacterium tuberculosis (PDB ID: 4TZK) was obtained from the Protein Data Bank.[1] The protein structure was prepared using the Protein Preparation Wizard in the Schrodinger software suite. This process involved assigning bond orders, adding hydrogens, and performing a restrained minimization of the structure.

  • Ligand Preparation : The 3D structures of the 1,8-naphthyridine-3-carbonitrile derivatives were built and prepared using the LigPrep module of the Schrodinger suite. This step generates low-energy conformations of the ligands.

  • Receptor Grid Generation : A receptor grid was generated around the active site of InhA. The grid box was centered on the co-crystallized ligand within the active site to define the docking search space.

  • Molecular Docking : The prepared ligands were docked into the generated receptor grid using the Glide module.[1] The docking was likely performed using the Standard Precision (SP) or Extra Precision (XP) mode, which are common protocols for virtual screening and accurate binding mode prediction. The final poses were evaluated using the GlideScore scoring function.

Docking of Alternative InhA Inhibitors (AutoDock Vina)

In silico docking of alternative inhibitors was carried out to predict their binding affinities and modes of interaction with the InhA enzyme.

  • Software : AutoDock Vina was employed for the molecular docking simulations.

  • Protein and Ligand Preparation : The 3D structure of the InhA protein (PDB ID: 4TZK) was downloaded and prepared by removing water molecules and adding polar hydrogens. The ligand structures were prepared by generating 3D coordinates and assigning Gasteiger charges.

  • Grid Box Definition : A grid box was defined to encompass the active site of the InhA enzyme. For example, in one study, the grid center was set to x = -5.111, y = 33.222, z = 13.410 with dimensions of 26 x 24 x 22 Å.

  • Docking Parameters : The Lamarckian Genetic Algorithm was typically used as the search algorithm. The exhaustiveness of the search was set to a value such as 8 or 16 to ensure a thorough exploration of the conformational space. The poses with the lowest binding energy were selected for further analysis.

Visualizations

The following diagrams illustrate the experimental workflow of a typical in silico docking study and the signaling pathway in which the target protein, InhA, is involved.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB: 4TZK) grid_gen Receptor Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation (1,8-Naphthyridine Derivatives & Alternatives) docking Molecular Docking (Glide / AutoDock Vina) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy) docking->scoring analysis Binding Mode Analysis scoring->analysis

In Silico Docking Workflow

fas_ii_pathway cluster_fasI FAS-I System cluster_fasII FAS-II System cluster_inhibitor Inhibition acetyl_coa Acetyl-CoA fasI FAS-I Enzyme Complex acetyl_coa->fasI malonyl_coa Malonyl-CoA malonyl_coa->fasI acyl_coa Acyl-CoA (C16-C18) fasI->acyl_coa fabH FabH acyl_coa->fabH elongation_cycle Elongation Cycle (KasA/B, MabA, HadAB) fabH->elongation_cycle inhA InhA elongation_cycle->inhA trans-2-enoyl-ACP meromycolate Meromycolate Precursors elongation_cycle->meromycolate inhA->elongation_cycle Acyl-ACP naphthyridine 1,8-Naphthyridine Derivatives naphthyridine->inhA

Mycobacterium tuberculosis FAS-II Pathway and InhA Inhibition

References

Comparative Analysis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile Analogues in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 2-amino-1,8-naphthyridine-3-carbonitrile analogues reveals the critical role of substitution patterns on their biological activity. While direct experimental data on 2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile analogues remains limited in publicly available literature, a comparative analysis of related 1,8-naphthyridine derivatives, particularly those with halogen substitutions, provides valuable insights into their potential as kinase inhibitors and anticancer agents.

The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various protein kinases.[1] Modifications at different positions of this heterocyclic system have led to the development of potent inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and spleen tyrosine kinase (SYK).[2][3][4] A recent review highlights the potential of 1,8-naphthyridine derivatives as anticancer agents, targeting various receptor tyrosine kinases and other key enzymes in cancer signaling pathways.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,8-naphthyridine derivatives is significantly influenced by the nature and position of their substituents.

Substitution at the 6-position: While specific data on the 6-iodo substitution is scarce, studies on other 6-substituted 1,8-naphthyridine-3-carbonitriles suggest that this position is crucial for modulating kinase inhibitory activity. For instance, the introduction of various groups at the 6-position of 4-anilino-1,8-naphthyridine-3-carbonitriles has been explored to optimize EGFR kinase inhibition.

Substitution at the 2- and 3-positions: The 2-amino and 3-carbonitrile groups are key features of the core structure. The amino group can form crucial hydrogen bonds within the kinase ATP-binding site, while the carbonitrile group can also contribute to binding interactions.

Halogen Substitution: Studies on halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For example, a compound with halogen substitution showed IC50 values of 0.41 µM and 0.77 µM against MIAPaCa (pancreatic) and K-562 (leukemia) cancer cell lines, respectively.[5] This suggests that the presence of a halogen, such as iodine, at the 6-position could contribute significantly to the anticancer potential of the 2-amino-1,8-naphthyridine-3-carbonitrile scaffold.

Comparative Data of Related 1,8-Naphthyridine Analogues

To provide a framework for evaluating the potential of this compound analogues, the following table summarizes the anticancer activity of structurally related 1,8-naphthyridine derivatives.

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)
Compound 47 1,8-Naphthyridine-3-carboxamideHalogen substitutedMIAPaCa (Pancreatic)0.41[5]
K-562 (Leukemia)0.77[5]
Compound 36 1,8-Naphthyridine-3-carboxamideHalogen substitutedPA-1 (Ovarian)1.19[5]
Compound 29 1,8-Naphthyridine-C-3'-heteroarylUnsubstitutedPA-1 (Ovarian)0.41[5]
SW620 (Colon)1.4[5]
Compound 12 1,8-Naphthyridine-3-carboxamide-HBL-100 (Breast)1.37[6]
Compound 17 1,8-Naphthyridine-3-carboxamide-KB (Oral)3.7[6]
Compound 22 1,8-Naphthyridine-3-carboxamide-SW-620 (Colon)3.0[6]

Experimental Protocols

The evaluation of novel 1,8-naphthyridine analogues typically involves a series of in vitro assays to determine their biological activity.

General Synthesis of 1,8-Naphthyridine-3-carbonitrile Derivatives

A general synthetic route to 2-amino-1,8-naphthyridine-3-carbonitrile derivatives involves the reaction of 2-aminonicotinaldehyde with a suitable active methylene compound. Introduction of the 6-iodo substituent could potentially be achieved through electrophilic iodination of a suitable 1,8-naphthyridine precursor.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as FRET-based assays or the ADP-Glo™ Kinase Assay.

Workflow for a Generic Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Reaction_Setup Combine Compound, Kinase, and Substrate in Assay Plate Compound_Prep->Reaction_Setup Enzyme_Prep Kinase & Substrate Preparation Enzyme_Prep->Reaction_Setup Incubation Incubate to Allow Binding Reaction_Setup->Incubation Reaction_Initiation Add ATP to Start Kinase Reaction Incubation->Reaction_Initiation Reaction_Incubation Incubate for a Defined Period Reaction_Initiation->Reaction_Incubation Reaction_Termination Stop Reaction Reaction_Incubation->Reaction_Termination Detection Measure Signal (e.g., Fluorescence, Luminescence) Reaction_Termination->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_measurement Viability Measurement Cell_Seeding Seed Cancer Cells in 96-well Plates Cell_Adhesion Allow Cells to Adhere Overnight Cell_Seeding->Cell_Adhesion Compound_Addition Add Serial Dilutions of Compounds Cell_Adhesion->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate to Allow Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Dissolve Crystals in DMSO Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cell proliferation assay.

Signaling Pathway Context

Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor growth and survival. The diagram below illustrates a generalized RTK signaling pathway that is often targeted by such inhibitors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Receptor Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Proteins Recruitment of Signaling Proteins Autophosphorylation->Signaling_Proteins Downstream_Pathway Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Signaling_Proteins->Downstream_Pathway Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Pathway->Cellular_Response Inhibitor This compound Analogue Inhibitor->Autophosphorylation Inhibits

Caption: Generalized receptor tyrosine kinase (RTK) signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile.

Chemical Profile and Hazards

This compound is a solid organic compound with the molecular formula C₉H₅IN₄.[1][2] As an iodated compound, it is classified as a halogenated organic waste.[3] Understanding its hazard profile is the first step in safe handling and disposal.

Hazard Classification Description
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin IrritationCauses skin irritation.[1][2]
Serious Eye DamageCauses serious eye damage.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a respirator may be necessary.

Disposal Workflow

The proper disposal of this compound follows a systematic process of segregation, containment, and labeling.

DisposalWorkflow A Identify Waste B Segregate as Halogenated Waste A->B Halogenated Compound C Select Appropriate Waste Container B->C D Label Container 'Hazardous Waste' C->D Before adding waste E Store Safely D->E Securely sealed F Arrange for Pickup E->F Contact EHS

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Crucially, keep halogenated organic waste separate from non-halogenated waste. [3][4][5] This is because the disposal methods differ, and cross-contamination can lead to increased disposal costs and improper treatment.[4][5]

  • Do not mix this compound with other waste streams such as acids, bases, or heavy metals.[6]

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof container with a screw-top cap, specifically marked for "Halogenated Organic Waste".[7]

  • The container must be in good condition and compatible with the chemical.

  • Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][7] Do not use abbreviations or chemical formulas on the primary label.

  • Maintain a log of the contents, including the approximate amount of waste added.

3. Waste Accumulation and Storage:

  • Always add waste to the container within a chemical fume hood to minimize inhalation exposure.

  • Keep the waste container securely closed at all times, except when adding waste.[4][7]

  • Store the container in a designated, well-ventilated, and cool, dry area.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

4. Spill Management:

In the event of a spill:

  • Evacuate and restrict access to the area.

  • If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • For small spills, and if you are trained to do so, wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Label the container with the contents, including the spilled chemical and the absorbent material.

Disposal Decision Logic

The following diagram illustrates the decision-making process for segregating chemical waste.

WasteSegregation Start Chemical Waste Generated IsOrganic Is it an organic compound? Start->IsOrganic IsHalogenated Does it contain F, Cl, Br, or I? IsOrganic->IsHalogenated Yes InorganicWaste Aqueous/Inorganic Waste Container IsOrganic->InorganicWaste No HalogenatedWaste Halogenated Organic Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenatedWaste No

Caption: Decision tree for proper chemical waste segregation.

5. Final Disposal:

  • Once the waste container is full, or if it is no longer needed, contact your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management group to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in regular trash.[7] This compound, like other halogenated organic wastes, requires specialized disposal, typically through incineration at a licensed hazardous waste facility.[3][5]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

References

Personal protective equipment for handling 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound. Due to its hazard profile, this compound should be handled with the utmost care, treating it as a potent substance. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance. The primary risks associated with this compound are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Signal Word: Danger[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound. A site-specific risk assessment should be conducted to determine if additional protective measures are necessary.

Protection Type Equipment Specifications & Rationale
Respiratory Protection NIOSH-approved N100/P100 Respirator or a Powered Air-Purifying Respirator (PAPR)Essential for preventing the inhalation of fine powder, which is a primary route of exposure for potent compounds. A PAPR is recommended for extended operations or when engineering controls are not sufficient.
Hand Protection Double Gloving: Two pairs of powder-free nitrile glovesRequired to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly or upon contamination.
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination. The gown should have a solid front to prevent splashes from soaking through.
Eye Protection Chemical splash goggles and a full-face shieldProvides a robust barrier against splashes and airborne particles, offering comprehensive protection for the eyes and face.
Other Disposable shoe covers and hair coverMinimizes the risk of tracking contaminants out of the designated handling area.

Operational Plan for Handling

A systematic approach is crucial for safely handling potent compounds like this compound.

Preparation
  • Designated Area: All handling of the compound must occur in a designated and restricted area, such as a certified chemical fume hood, a glove box, or an isolator to ensure containment.

  • Decontamination: Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.

  • Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.

Handling
  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling the solid powder, use techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.

  • PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. The general sequence is to remove the outer gloves first, followed by the gown and other protective equipment, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure.

Small Spill (<5g of solid or <5mL of solution)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: If a powder, gently cover with a damp paper towel to avoid aerosolization. If a liquid, absorb with an inert material.

  • Cleanup: Wearing appropriate PPE, clean the area from the outside in with a suitable decontamination solution.

  • Disposal: Place all cleanup materials into a labeled hazardous waste container.

Large Spill (>5g of solid or >5mL of solution)
  • Evacuate: Evacuate the immediate area and prevent entry.

  • Alert: Notify the appropriate emergency response personnel for your facility.

  • Cleanup: Only trained personnel with appropriate respiratory protection (such as a PAPR) should conduct the cleanup.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, bench paper, and any other disposable materials. Place these items in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous waste.

  • Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional policy.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operational Operational Context start Start: Handling 2-Amino-6-iodo-1,8- naphthyridine-3-carbonitrile hazards Hazard Identification: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin Irritant - Serious Eye Damage - Respiratory Irritant respiratory Respiratory Protection: NIOSH N100/P100 or PAPR hazards->respiratory Requires hand Hand Protection: Double Nitrile Gloves respiratory->hand body Body Protection: Disposable Gown hand->body eye Eye Protection: Splash Goggles & Face Shield body->eye handling_op Safe Handling Procedure eye->handling_op Implement in spill_op Spill Management handling_op->spill_op disposal_op Waste Disposal spill_op->disposal_op

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.